Iron(III) nitrate nonahydrate
Description
Contextual Significance in Contemporary Materials Science and Inorganic Chemistry
In modern scientific research, Iron(III) nitrate (B79036) nonahydrate has emerged as a versatile and indispensable compound, particularly within the fields of materials science and inorganic chemistry. Its significance is largely due to its role as a precursor in the synthesis of a wide array of advanced materials.
Materials Science: A primary application of Iron(III) nitrate nonahydrate is in the synthesis of iron oxide nanoparticles. chemimpex.comresearchgate.netidealmedical.co.za These nanoparticles are of significant interest due to their unique magnetic properties and have applications in areas such as drug delivery systems, magnetic resonance imaging (MRI), and catalysis. chemimpex.compubcompare.ai The synthesis process often involves methods like hydrothermal synthesis or co-precipitation, where the iron nitrate salt provides the iron source. researchgate.netscientific.net For instance, researchers have successfully synthesized iron oxide nanoparticles with tunable sizes by varying reaction times in a hydrothermal process using this compound as the iron precursor and triethylamine (B128534) as a precipitant. researchgate.netscientific.net
Furthermore, this compound is a key component in the fabrication of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com MOFs are highly porous materials with vast internal surface areas, making them ideal for gas storage, separation, and catalysis. aus.edunih.gov this compound is frequently used as the metal node source in the solvothermal synthesis of iron-based MOFs like MIL-100(Fe) and MIL-88B. researchgate.netmdpi.com These materials have shown exceptional performance as heterogeneous catalysts in various organic reactions. mdpi.com
Inorganic Chemistry: Within inorganic chemistry, this compound is valued as a powerful oxidizing agent and a catalyst. americanelements.comfishersci.ca It is employed in the oxidation of alcohols to aldehydes and thiols to disulfides, often facilitated by impregnating the iron salt onto a solid support like montmorillonite (B579905) clay to create a reagent known as "Clayfen". testbook.comfishersci.ca
The compound also serves as a catalyst in numerous reactions. It is used to catalyze the synthesis of sodium amide from sodium and ammonia (B1221849) and promotes the creation of polycrystalline boron nitride nanotubes. fishersci.casigmaaldrich.comatomscientific.com Its catalytic activity is also harnessed for the enamination of beta-dicarbonyl compounds and in the degradation of organic dyes under acidic conditions when doped into mesoporous silica (B1680970). idealmedical.co.zafishersci.casigmaaldrich.com
Table 2: Key Research Applications in Materials Science and Inorganic Chemistry
| Field | Application | Example |
|---|---|---|
| Materials Science | Synthesis of Iron Oxide Nanoparticles | Used as an iron precursor in hydrothermal and polyol methods to create superparamagnetic nanoparticles. researchgate.netresearchgate.netchalcogen.ro |
| Fabrication of Metal-Organic Frameworks (MOFs) | Serves as the metal source for synthesizing porous frameworks like MIL-100(Fe) for catalysis. mdpi.com | |
| Synthesis of Doped Materials | Employed to create iron-doped titania nanoparticles and mesoporous silica for catalytic degradation of pollutants. idealmedical.co.zasigmaaldrich.com | |
| Inorganic Chemistry | Catalysis | Acts as a catalyst in the synthesis of sodium amide and polycrystalline boron nitride nanotubes. fishersci.casigmaaldrich.com |
| Oxidizing Agent | Used in the preparation of "Clayfen" for the oxidation of alcohols and thiols. testbook.comfishersci.ca |
Historical Overview of Research Applications
The use of this compound in chemical applications predates its current role in advanced materials science. Historically, it was recognized for its utility in different, more traditional, industrial and laboratory settings.
One of its long-standing applications is in the textile industry as a mordant. atomscientific.com A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. The iron ions from the nitrate salt help to bind the dye to materials like cotton and leather, enhancing the fastness of the color.
In metallurgy and artisanship, solutions of ferric nitrate have been used for etching silver and silver alloys. testbook.comfishersci.caottokemi.com This application leverages the oxidizing nature of the compound to dissolve the metal surface in a controlled manner, allowing for intricate designs to be carved into the metal.
In analytical chemistry, it has been used as a reagent for various tests, including chromatographic analysis. chemicalbook.com Its reaction to form colored complexes with certain ligands allows for the spectrophotometric determination of iron concentrations in various samples.
The compound also has a history as a catalyst in classic inorganic synthesis. A notable example is its use as a catalyst in the reaction between sodium and liquid ammonia to produce sodium amide (NaNH₂), a strong base widely used in organic synthesis. testbook.comfishersci.ca
Research Objectives and Scope of the Academic Review
An academic review focused on this compound typically aims to consolidate and critically evaluate the existing body of research surrounding its synthesis, characterization, and applications. The primary objectives of such a review are multifaceted and serve to guide future research endeavors.
Key Research Objectives:
To Systematize Synthetic Methodologies: A major goal is to document and compare the various methods in which this compound is used as a precursor. This includes detailing the reaction conditions (e.g., temperature, solvents, pH) for the synthesis of nanoparticles, MOFs, and other composites, and analyzing how these conditions affect the final product's morphology, crystallinity, and properties. researchgate.netmdpi.comaus.edu
To Elucidate Reaction Mechanisms: The review seeks to provide a deeper understanding of the chemical transformations involving this compound. This involves exploring its role as an oxidizing agent, a Lewis acid catalyst, and a source of iron ions in hydrolysis and precipitation reactions. testbook.comfishersci.ca
To Evaluate and Compare Catalytic Performance: A critical aspect is the assessment of its efficacy as a catalyst in different chemical reactions. The review would compare its performance against other catalysts, analyze its recyclability and stability, and identify opportunities for enhancing its catalytic efficiency, for instance, through the development of greener synthetic protocols. mdpi.comsigmaaldrich.com
To Identify Emerging Applications: The scope extends to exploring novel and potential future uses. This could include its application in environmental remediation, such as water treatment to remove contaminants, or in the development of new functional materials with tailored properties for electronics or energy storage. chemimpex.compubcompare.ai
The scope of such a review is typically confined to the fundamental chemistry and materials science aspects of the compound. It synthesizes findings from peer-reviewed literature to present a comprehensive overview of the state-of-the-art, identify knowledge gaps, and propose new directions for investigation in the synthesis and application of materials derived from this compound.
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);trinitrate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUEWJRBJDHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH18N3O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10421-48-4 (Parent), 20074-52-6 (Parent) | |
| Record name | Ferric nitrate, nonahydrate | |
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DSSTOX Substance ID |
DTXSID701015754 | |
| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |
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Molecular Weight |
404.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale violet to grayish-white solid; Somewhat deliquescent; Soluble in water; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Ferric nitrate nonahydrate | |
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CAS No. |
7782-61-8 | |
| Record name | Ferric nitrate, nonahydrate | |
| Source | ChemIDplus | |
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| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |
| Source | EPA DSSTox | |
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| Record name | Nitric acid, iron(3+) salt, nonahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.634 | |
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| Record name | FERRIC NITRATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX4UOP3VN | |
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**synthetic Methodologies for Iron Iii Nitrate Nonahydrate Derived Materials**
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials from aqueous solutions or organic solvents, respectively, in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. Iron(III) nitrate (B79036) nonahydrate is a frequently used precursor in these methods due to its ability to hydrolyze and form iron-containing species that subsequently nucleate and grow into well-defined nanostructures.
The hydrothermal synthesis of iron oxide nanoparticles using iron(III) nitrate nonahydrate allows for control over particle size, morphology, and crystalline phase. By adjusting parameters such as reaction time, temperature, and the concentration of precursors, different forms of iron oxide, including hematite (B75146) (α-Fe₂O₃), goethite (α-FeOOH), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃), can be selectively synthesized. rsc.orgresearchgate.netceramic-science.com
In a typical hydrothermal process, an aqueous solution of this compound is mixed with a precipitating agent, such as triethylamine (B128534), and heated in an autoclave. rsc.orgresearchgate.net The reaction time significantly influences the resulting nanoparticle characteristics. For instance, studies have shown that prolonged reaction times can lead to a change in nanoparticle shape from nanorods to distorted nanocubes, as well as an increase in particle size. rsc.orgresearchgate.net The concentration of the iron nitrate solution is another critical factor; low concentrations tend to yield dense particles, while higher concentrations can result in the formation of porous particles. ceramic-science.com
Superparamagnetic iron oxide nanoparticles (SPIONs) have also been synthesized via a novel reduction method using this compound as the precursor, cetyltrimethylammonium bromide (CTAB) as a capping agent, and sodium borohydride (B1222165) (NaBH₄) as a reducing agent. semanticscholar.org This approach can yield nanoparticles with sizes around 10 nm. semanticscholar.org
Table 1: Hydrothermal Synthesis of Iron Oxide Nanoparticles
| Iron Source | Precipitant/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Resulting Phase(s) | Particle Size/Morphology |
|---|---|---|---|---|---|---|
| This compound | Triethylamine | Deionized water | Not Specified | Variable | Goethite (α-FeOOH), Hematite (α-Fe₂O₃) | Elongated nanorods to distorted nanocubes |
| This compound | None (High-temperature hydrolysis) | Distilled water | 150-250 | Not Specified | Hematite (α-Fe₂O₃) | 25-700 nm, porous particles at higher concentrations |
| This compound | Sodium borohydride (NaBH₄) | Water | Not Specified | Not Specified | Magnetite (Fe₃O₄) | ~10 nm, spherical |
This compound is a key component in the solvothermal synthesis of iron-based Metal-Organic Frameworks (MOFs), such as the MIL (Materials of Institut Lavoisier) series. These materials are constructed from metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures with high porosity and surface area.
For the synthesis of MIL-100(Fe), this compound is typically reacted with trimesic acid (H₃BTC) in a hydrothermal or solvothermal environment. mdpi.comresearchgate.net The synthesis can be carried out with or without the use of hydrofluoric acid (HF), with HF-free methods being preferred for their environmental benefits. mdpi.comaip.org The reaction conditions, including the ratio of reactants and the reaction time, are crucial in determining the yield, purity, and crystalline quality of the resulting MOF. mdpi.com For example, an optimized Fe³⁺/H₃BTC/water ratio of 1:0.67:56 with a 12-hour reaction time has been identified as effective for maximizing the yield and purity of MIL-100(Fe). mdpi.com
The solvothermal synthesis of other iron-based MOFs often involves dissolving this compound and an organic linker, such as 1,3,5-Tris(4-carboxyphenyl) benzene (B151609) (H₃BTB), in a solvent like N,N-Dimethylformamide (DMF). metu.edu.trnih.gov The resulting mixture is heated, leading to the formation of the MOF structure. metu.edu.trnih.gov
Table 2: Solvothermal Synthesis of Iron-Based MOFs
| MOF Type | Iron Source | Organic Linker | Solvent | Temperature (°C) | Time (h) | Key Findings |
|---|---|---|---|---|---|---|
| MIL-100(Fe) | This compound | Trimesic acid (H₃BTC) | Water | Not Specified | 12 | Optimized reactant ratio and time for high purity. mdpi.com |
| MIL-100(Fe) | This compound | Trimesic acid (H₃BTC) | Water/Ethanol (B145695) | <100 | Not Specified | Successful synthesis at low temperatures without HF. researchgate.net |
| Fe-MOF | This compound | 1,3,5-Tris(4-carboxyphenyl) benzene (H₃BTB) | N,N-Dimethylformamide (DMF) | Not Specified | Not Specified | Formation of 1D porous channels. metu.edu.trnih.gov |
| Al/Fe-MOF | This compound, Aluminum nitrate nonahydrate | 4-Nitrobenzoic acid | Water/DMF | 90 | 24 | Formation of bimetallic 3D hybrid architecture. mdpi.comthegoodscentscompany.com |
This compound is also utilized as a dopant source to introduce iron ions into the crystal lattice of other metal oxides, thereby modifying their physical and chemical properties. Hydrothermal and solvothermal methods provide an effective means to achieve uniform doping.
For instance, Fe-doped TiO₂ nanoparticles have been prepared by a combined sol-gel and hydrothermal process, where an iron nitrate solution is mixed with a TiO₂ sol. acs.org This doping can influence the phase transformation of TiO₂ and its photocatalytic activity. acs.org Similarly, cobalt-doped Fe₂O₃ powders have been synthesized via a microwave-hydrothermal method using this compound and cobalt(II) nitrate hexahydrate as precursors.
Continuous-flow hydrothermal synthesis offers precise control over reaction times, enabling the fabrication of nanomaterials with unique, non-equilibrium compositions. In this method, Cr-doped CeO₂ nanoparticles have been synthesized using this compound as one of the metal precursors, demonstrating the versatility of this iron salt in creating complex nanostructures. Furthermore, the solvothermal synthesis of samarium-doped Fe₃O₄ nanoparticles has been reported, where this compound is a key iron source.
Table 3: Synthesis of Doped Metal Oxide Nanomaterials
| Host Material | Dopant Source | Synthesis Method | Key Parameters | Resulting Material |
|---|---|---|---|---|
| Titanium dioxide (TiO₂) | This compound | Sol-gel and Hydrothermal | Mixture of metal nitrates and TiO₂ sol | Fe-doped TiO₂ nanoparticles acs.org |
| Iron oxide (Fe₂O₃) | Cobalt(II) nitrate hexahydrate | Microwave-Hydrothermal | Hexamethylenetetramine (HMT) as a reagent, 160°C for 90 min | Cobalt-doped Fe₂O₃ nanoparticles |
| Cerium oxide (CeO₂) | This compound | Continuous-Flow Hydrothermal | Temperatures of 300-400°C, short reaction times | Fe-doped CeO₂ nanoparticles |
| Zinc Imidazolate Framework (ZIF-8) | This compound | Solvothermal | Molar ratio of reactants, 120°C for 24 h | ZnFe₂O₃-doped ZIF-8 composites |
Sol-Gel and Chemical Solution Deposition Techniques
Sol-gel and chemical solution deposition (CSD) are versatile wet-chemical techniques used to produce a variety of materials, including thin films, powders, and fibers. This compound is a common precursor in these methods, where it is dissolved in a suitable solvent to form a "sol," which then undergoes hydrolysis and condensation reactions to form a "gel." This gel can be further processed to obtain the desired material.
This compound is frequently used in sol-gel processes to fabricate iron oxide thin films. The process typically involves dissolving the iron nitrate in a solvent like 2-methoxyethanol (B45455) or ethylene (B1197577) glycol, often with a chelating agent such as acetylacetone. researchgate.netmetu.edu.tr The resulting solution is then deposited onto a substrate, commonly by spin-coating or dip-coating. researchgate.netmetu.edu.tr The thickness of the film can be controlled by adjusting the spinning rate or withdrawal speed. researchgate.net Subsequent heat treatment (annealing) is crucial for removing organic residues and crystallizing the film into the desired iron oxide phase, such as maghemite or hematite. researchgate.netmetu.edu.tr
This method is also employed for producing more complex thin films. For example, bismuth ferrite (B1171679) (BiFeO₃) thin films have been synthesized using a sol-gel route with bismuth nitrate pentahydrate and this compound as precursors. ceramic-science.comthegoodscentscompany.com Similarly, composite thin films of lead lanthanum titanate (PLT) and cobalt ferrite (CFO) have been prepared by mixing precursor sols of each component, with this compound being used for the CFO sol. aip.org
Table 4: Sol-Gel Fabrication of Thin Films
| Film Material | Precursors | Solvent/Chelating Agent | Deposition Method | Annealing Temperature (°C) |
|---|---|---|---|---|
| Iron Oxide | This compound | 2-methoxyethanol, Acetylacetone | Spin-coating | 300-600 researchgate.net |
| Magnetite (Fe₃O₄) | This compound | Ethylene glycol | Spin-coating | 300-450 metu.edu.tr |
| Bismuth Ferrite (BiFeO₃) | Bismuth nitrate pentahydrate, this compound | 2-methoxyethanol, Acetylacetone | Spin-coating | 550 ceramic-science.com |
| PLT-CFO Composite | Lead acetate (B1210297) trihydrate, Lanthanum nitrate hexahydrate, Titanium butoxide, Cobalt(II) nitrate hexahydrate, this compound | Acetic acid | Not Specified | Not Specified aip.org |
The sol-gel autocombustion method is a variation of the sol-gel process that utilizes an exothermic reaction between an oxidizer (metal nitrate) and a fuel (an organic compound like glycine, citric acid, or urea) to synthesize powders with high purity and crystallinity at lower temperatures and in shorter times compared to conventional methods. This compound acts as both the iron source and the oxidizer in this process.
In a typical synthesis, this compound is dissolved in water along with a fuel. mdpi.com The solution is heated to evaporate the solvent, forming a viscous gel. Upon further heating, the gel ignites and undergoes a self-sustaining combustion reaction, resulting in a voluminous, fluffy powder. The properties of the resulting nanoparticles, such as phase, crystal size, and morphology, are highly dependent on the type and ratio of the fuel to the oxidant. mdpi.com For example, using starch as a fuel, different fuel-to-oxidant ratios can lead to the formation of either hematite (α-Fe₂O₃) or magnetite (Fe₃O₄) nanoparticles. mdpi.com
This method has been successfully applied to synthesize various ferrite nanoparticles, including nickel ferrite and barium hexaferrite, by using the corresponding metal nitrates along with this compound. semanticscholar.orgmdpi.com
Table 5: Nanoparticle Synthesis via Sol-Gel Autocombustion
| Nanoparticle | Oxidizer | Fuel | Fuel/Oxidant Ratio (Φ) | Ignition Temperature (°C) | Resulting Phase |
|---|---|---|---|---|---|
| Iron Oxide | This compound | Glycine | Not Specified | 175 (gel formation) | Hematite (α-Fe₂O₃) |
| Iron Oxide | This compound | Starch | 0.3, 0.7 | 200 (gel formation) | Hematite (α-Fe₂O₃) mdpi.com |
| Iron Oxide | This compound | Starch | 1, 1.7, 2 | 200 (gel formation) | Magnetite (Fe₃O₄) mdpi.com |
| Mn-doped TiO₂ | Titanyl nitrate, this compound | Urea (B33335), Citric acid | Not Specified | 350 | Anatase TiO₂ with Fe doping rsc.org |
| Barium Hexaferrite | Barium nitrate, this compound | Citric acid | Not Specified | 150 | BaFe₁₂O₁₉ mdpi.com |
| Nickel Ferrite | Nickel nitrate pentahydrate, this compound | Glycine | Not Specified | Microwave-assisted | NiFe₂O₄ semanticscholar.org |
Spray Pyrolysis and Flame Spray Synthesis Approaches
Spray pyrolysis and its high-temperature variant, flame spray pyrolysis (FSP), are versatile and scalable methods for producing a wide array of nanomaterials. In these processes, a precursor solution containing this compound is atomized into fine droplets, which are then passed through a high-temperature zone. The solvent evaporates, and the precursor salt decomposes to form the desired material, often iron oxide nanoparticles.
The choice of solvent and other process parameters is critical. Solutions of this compound (INN) in primary alcohols are commonly used for producing iron oxide nanoparticles via spray flame synthesis. researchgate.net The thermophysical properties of these precursor solutions, such as density, viscosity, and thermal conductivity, significantly influence the quality of the resulting nanoparticles. acs.org For instance, studies have systematically investigated precursor solutions of INN in ethanol and water mixtures to provide essential data for process simulation and optimization. researchgate.netacs.org In FSP, the final particle properties can be finely controlled, and a wide range of particles, including alloys, can be produced. mdpi.com The process can lead to the formation of either pure maghemite (γ-Fe₂O₃) or a mixture of maghemite and hematite (α-Fe₂O₃), with the phase composition being tunable by adjusting the solvent composition and gas flow rates. researchgate.net
Aerosol-based synthesis is a cornerstone of spray pyrolysis techniques. Ultrasonic spray pyrolysis (USP) is a notable method that uses ultrasonic waves to generate a fine aerosol from the precursor solution. mdpi.com These droplets are then carried by a gas into a furnace, where they undergo evaporation, decomposition, and densification to form spherical particles. mdpi.com This technique is recognized as a simple, cost-effective, and highly efficient method for synthesizing uniform iron particles with controlled sizes. mdpi.comntnu.noresearchgate.netresearchgate.net
For example, iron oxide nanoparticles can be produced by dissolving this compound in deionized water, atomizing the solution ultrasonically, and then pyrolyzing the resulting aerosol. mdpi.comillinois.edu The process can be further modified, for instance, by introducing a reducing agent like hydrogen gas to directly synthesize metallic iron or mixed-phase nanoparticles. mdpi.comntnu.noresearchgate.netresearchgate.net Research has shown that in the absence of additives, the oxygen content of iron oxide particles produced via USP decreases as the reaction temperature increases from 700 to 950 °C. mdpi.comresearchgate.net A novel aerosol-based technique, considered an advanced variant of co-precipitation, involves forming mists from the iron salt solution and a precipitating agent solution (e.g., ammonia) using nebulizers, allowing for synthesis at room temperature. mdpi.com
The table below summarizes typical parameters used in the ultrasonic spray pyrolysis of this compound solutions.
| Parameter | Value/Range | Reference |
| Precursor Concentration | 0.5 mol/L | mdpi.com |
| Solvent | Deionized Water | mdpi.com |
| Pyrolysis Temperature | 500 - 950 °C | mdpi.comillinois.edu |
| Carrier Gas | Inert Gas (Ar, N₂) or Reducing Gas (H₂) | mdpi.comillinois.edu |
| Resulting Particle Size | 4 nm - 1 µm | researchgate.netillinois.edu |
To better understand and control spray pyrolysis processes, computational modeling is extensively used. uni-heidelberg.de These models simulate the complex phenomena occurring within the reactor, including liquid spray breakup, evaporation, mixing, combustion, and particle formation. researchgate.net A key focus is the behavior of individual precursor droplets, as their heating, evaporation, and thermal decomposition are critical in determining the final nanoparticle characteristics. mdpi.comdntb.gov.ua
Numerical studies have investigated single droplets of this compound dissolved in ethanol. mdpi.comresearchgate.net These models couple computational fluid dynamics (CFD) with population balance modeling (PBM) to predict nanoparticle dynamics. dntb.gov.ua The simulations show that at lower ambient temperatures (e.g., 800 K), thermal decomposition of the precursor is the dominant process, while at higher temperatures (e.g., 1200 K), droplet heating and evaporation dominate. mdpi.com Once the droplet surface temperature surpasses the thermal decomposition temperature of INN (403 K), the iron(III) nitrate transforms into gaseous products like Fe₂O₃ and N₂O₅. mdpi.comresearchgate.net These computational approaches have shown high accuracy, with predicted particle diameters often within 75-80% of experimental data, paving the way for the design of next-generation flame reactors. dntb.gov.ua
The following table presents key findings from a numerical parameter study on INN/ethanol droplet dynamics.
| Parameter | Condition | Dominant Process | Reference |
| Ambient Gas Temperature | 800 K | Thermal Decomposition | mdpi.com |
| Ambient Gas Temperature | 1200 K | Droplet Heating & Evaporation | mdpi.com |
| Droplet Surface Temperature | > 403 K | Transformation into Gas Phase | mdpi.com |
Other Advanced Preparation Techniques
Beyond aerosol-based methods, other wet-chemical techniques are employed to synthesize iron-based materials from this compound, offering alternative pathways to control particle characteristics.
Co-precipitation is a widely used, simple, and cost-effective method for synthesizing iron oxide nanoparticles. aip.orgscispectrum.in The process involves dissolving this compound, often along with an iron(II) salt to achieve the desired stoichiometry for magnetite (Fe₃O₄), in an aqueous solution. aip.org A base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is then added to precipitate the iron ions as hydroxides, which are subsequently transformed into iron oxides, often through aging or thermal treatment. aip.orgnih.govbohrium.com
This method allows for the synthesis of various iron minerals, including ferrihydrite, goethite, and hematite, by carefully controlling parameters like pH, temperature, and aging time. nih.govbohrium.com For example, goethite can be prepared by adding a sodium hydroxide solution to an iron(III) nitrate solution to achieve a pH of 12, followed by aging at 70°C. nih.gov The technique can also be used to create composite materials. For instance, Fe₂O₃-Al₂O₃ particles have been prepared by co-precipitating solutions of this compound and aluminum nitrate nonahydrate to enhance the thermal stability of the resulting iron oxide. cetjournal.it
The micro-emulsion method, also known as the reverse micelle technique, provides a confined environment for the synthesis of nanoparticles with excellent control over size and shape. d-nb.infomdpi.com This method utilizes a water-in-oil (w/o) microemulsion, where nanosized water droplets are dispersed within a continuous oil phase, stabilized by a surfactant. mdpi.compsu.edu These water droplets act as nanoreactors.
In a typical synthesis, an aqueous solution of this compound is emulsified in an oil phase (e.g., 2-octanol) with the aid of a surfactant like cetyltrimethylammonium bromide (CTAB). d-nb.info A precipitating agent is introduced, often in a separate microemulsion, to initiate the reaction within the water droplets, leading to the formation of nanoparticles. psu.edu By adjusting parameters such as temperature and reaction time, different phases and morphologies, like nanorods and nanospheres of iron oxides, can be produced. d-nb.info This method has been successfully used to synthesize iron oxide nanoparticles with sizes ranging from 12 to 97 nm. d-nb.info
**catalytic Applications of Iron Iii Nitrate Nonahydrate and Its Derivatives**
Catalysis in Organic Reactions
Iron(III) nitrate (B79036) nonahydrate serves as an effective catalyst in numerous organic reactions, facilitating the synthesis of valuable chemical intermediates and final products.
Iron(III) nitrate nonahydrate has been identified as an efficient catalyst for the enamination of beta-dicarbonyl compounds, leading to the formation of beta-enaminones. discofinechem.comfishersci.ch This transformation is significant as beta-enaminones are valuable intermediates in the synthesis of more complex organic molecules. smolecule.com The catalytic role of ferric nitrate in this process highlights its utility in facilitating carbon-nitrogen bond formation. discofinechem.com
The synthesis of nitrolactones from alkenyl carboxylic acids can be effectively mediated by this compound. jst.go.jpnih.gov In this process, nitrolactones have been obtained in yields of up to 93%. jst.go.jpnih.gov Mechanistic studies indicate that the reaction proceeds through a radical intermediate. jst.go.jpnih.gov This intermediate is generated from the addition of nitrogen dioxide (NO₂), which is produced by the thermal decomposition of this compound, to the alkenyl carboxylic acid. jst.go.jp
Research has demonstrated that the nitration occurs regioselectively at the olefinic part of the molecule. jst.go.jp The use of this compound as a source of nitrogen dioxide has been noted for its low cost and low toxicity. jst.go.jp
Table 1: Nitrolactonization of Carboxylic Acid 3a with this compound jst.go.jp
| Reactant | Catalyst System | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| Carboxylic Acid 3a | Fe(NO₃)₃·9H₂O (0.5 equiv.) | 1,2-Dichlorobenzene | 130 °C | 4 h | Nitrolactone 5a | 48% |
This compound is a versatile catalyst for the oxidation of alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones. fishersci.chajol.info Various catalytic systems have been developed to achieve this transformation under different conditions.
One approach involves using this compound in conjunction with barium chloride under solvent-free conditions. ajol.info Another effective system employs this compound with silica (B1680970) sulphuric acid in a solvent like dichloromethane (B109758) at moderate temperatures. ajol.info Furthermore, clay-impregnated ferric nitrate, known as Clayfen, is also utilized for the oxidation of alcohols to aldehydes. fishersci.ch
Table 2: Oxidation of Alcohols with Fe(NO₃)₃·9H₂O and Barium Chloride ajol.info
| Substrate | Product | Time (min) | Isolated Yield (%) |
|---|---|---|---|
| 2-Adamanthanol | 2-Adamanthanone | 40 | 100 |
| 2-Bromobenzylalcohol | 2-Bromobenzaldehyde | 45 | 98 |
Conditions: Solvent-free, 90°C, mole ratio of Fe(NO₃)₃·9H₂O to BaCl₂·2H₂O is 0.25:0.05.
Table 3: Oxidation of Alcohols with Fe(NO₃)₃·9H₂O and Silica Sulphuric Acid ajol.info
| Substrate | Product | Time (h) | Isolated Yield (%) |
|---|---|---|---|
| Benzoin | Benzil | 1.5 | 100 |
| Benzyl alcohol | Benzaldehyde | 2 | 98 |
Conditions: Dichloromethane solvent, 40°C, 1 mmol alcohol, 1 mmol Fe(NO₃)₃·9H₂O, 0.15 g silica sulphuric acid.
Additionally, iron(III) nitrate is a key component in cooperative catalytic systems with aminoxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the aerobic oxidation of alcohols. nih.govacs.org This system is distinct from copper-based catalysts, initiating a NOx-based redox cycle for the oxidation process. nih.govacs.org The Fe(NO₃)₃/TEMPO system exhibits different chemoselectivity; for instance, it shows high selectivity for the oxidation of 2° benzylic alcohols over 1° aliphatic alcohols. nih.gov It is also capable of oxidizing 1° alcohols to carboxylic acids and tolerates acidic functional groups. nih.gov
The combination of ferric nitrate and catalytic amounts of TEMPO serves as a highly effective reagent system for the regio- and stereoselective nitration of a wide array of olefins. organic-chemistry.orgnih.govacs.org This method is applicable to aromatic, aliphatic, and heteroaromatic olefins, consistently producing nitroolefins in good yields and with excellent E-selectivity. organic-chemistry.orgacs.org
The reaction is typically carried out under mild conditions, with optimal results often achieved using 1,2-dichloroethane (B1671644) as a solvent at 80°C. organic-chemistry.org The mechanism is believed to involve the generation of a nitro radical, which adds to the less-hindered side of the olefin. organic-chemistry.org This protocol is valued for being operationally simple and scalable. organic-chemistry.org A related process, the radical halo-nitration of alkenes, also uses this compound to generate nitrogen dioxide via thermal decomposition. acs.org
Inorganic and Heterogeneous Catalysis
The catalytic activity of this compound extends to inorganic reactions, particularly in heterogeneous systems.
Research into the thermal decomposition of this compound doped into a polymer matrix like poly(vinylidene difluoride) (PVDF) has revealed a catalytic role for iron in the decomposition of nitrogen dioxide (NO₂). acs.orgnih.gov Studies using Mössbauer spectroscopy show that very little NO₂ product is observed, which is attributed to Fe³⁺ catalysis of its decomposition. acs.orgnih.govresearchgate.net
The active catalytic site has been identified as iron(III) hydroxide (B78521) (Fe(OH)₃) within the polymer matrix. acs.orgresearchgate.net In the proposed catalytic cycle, Fe(OH)₃ is unexpectedly reduced to iron(II) hydroxide (Fe(OH)₂). acs.orgresearchgate.net Thermodynamic calculations support that the reduction of Fe³⁺ concurrent with the decomposition of NO₂ into nitrogen (N₂) and oxygen (O₂) is an exergonic process at sufficiently high temperatures. acs.orgresearchgate.net The polymer matrix is thought to play a role by inhibiting the transport of gas-phase products, allowing them to interact with the iron hydroxide species. acs.org
Zeolite Modification for Enhanced Catalytic Performance
This compound is frequently employed to modify zeolites, which are crystalline aluminosilicates with well-defined microporous structures. The introduction of iron into the zeolite framework enhances their catalytic activity for specific reactions, primarily through the creation of new active sites. The wet impregnation method is a common technique, where zeolites are stirred in an aqueous solution of this compound, followed by filtration, drying, and calcination. chemconsai.comresearchgate.net This process deposits iron species, typically in the form of iron(III) ions or iron oxide clusters, onto the zeolite support.
The catalytic performance of these iron-modified zeolites is notable in advanced oxidation processes. For instance, faujasite Y zeolite impregnated with iron(III) from a nitrate precursor has been used as a heterogeneous catalyst in the photo-Fenton process to degrade organic pollutants like phenol (B47542). researchgate.net The effectiveness of the catalyst is dependent on parameters such as the iron loading, pH of the solution, and light intensity. researchgate.net Research has shown that a faujasite catalyst with 20 wt.% iron can achieve complete degradation of phenol under UV light. researchgate.net
Different types of zeolites, including HBEA, HZSM-5, and HMOR, have been modified with this compound. sci-hub.se The catalytic activity of these materials is strongly influenced by the specific type of iron species formed within the zeolite structure, which can range from isolated Fe(III) ions to oligonuclear clusters. sci-hub.seresearchgate.net Furthermore, layered 2D zeolites like MCM-22 and its delaminated derivative, ITQ-2, have been modified with iron using this compound to optimize their catalytic activity in N2O decomposition. csic.es
| Zeolite Type | Modification Method | Precursor | Application | Key Finding |
|---|---|---|---|---|
| Faujasite Y | Wet Impregnation | This compound | Photo-Fenton degradation of phenol | Complete phenol degradation achieved with 20 wt.% iron loading under UV light. researchgate.net |
| ZSM-5, HBEA, HMOR | Stirring in aqueous solution | This compound | General catalysis | Catalytic activity depends on the speciation of iron (isolated ions vs. clusters). sci-hub.se |
| MCM-22, ITQ-2 | Ion-exchange, Direct synthesis | This compound | N2O decomposition | Activity is related to oligomeric iron oxide species formed within the zeolite. csic.es |
Carbon Nanotube Synthesis and Functionalization
This compound is a widely used catalyst precursor for the synthesis of carbon nanotubes (CNTs). In this role, it is typically dissolved and then deposited onto a support material, such as alumina (B75360) (Al2O3) or vermiculite. tandfonline.comceramic-science.com Upon heating in a reducing atmosphere, the iron nitrate decomposes to form iron nanoparticles, which act as the catalytic sites for the growth of CNTs via chemical vapor deposition (CVD). ceramic-science.com
For example, alumina/iron catalysts prepared by a sol-gel method using this compound have been shown to effectively produce multi-walled carbon nanotubes (MWCNTs) from methane. ceramic-science.com Similarly, catalysts consisting of iron and cobalt supported on exfoliated vermiculite, prepared from their respective nitrate salts including this compound, have achieved high yields of vertically aligned CNT arrays. tandfonline.com In some processes, the iron catalyst is introduced by spin-coating a solution of this compound onto a substrate. researchgate.net
Beyond synthesis, this compound is also used for the functionalization of CNTs. This involves decorating the surface of existing CNTs with iron-containing nanoparticles. For instance, maghemite-MWCNT hybrid materials are synthesized by adding an ethanol (B145695) solution of this compound to a suspension of oxidized CNTs. nih.gov This process anchors iron oxide nanoparticles to the CNT surface, imparting magnetic properties to the nanotubes. nih.gov
| Catalyst System | Precursor | Synthesis Method | Carbon Source | Result |
|---|---|---|---|---|
| Iron/Alumina | This compound | Sol-gel | Methane | Formation of multi-walled carbon nanotubes. ceramic-science.com |
| Iron-Cobalt/Vermiculite | This compound | Impregnation | Ethylene (B1197577) | High yields (up to 13.7 gCNT/gcat) of aligned CNT arrays. tandfonline.com |
| Spin-coated Iron | This compound | Spin-coating / CVD | Methane | Growth of single-walled carbon nanotubes. researchgate.net |
Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)
This compound is instrumental in the synthesis of photocatalysts for the degradation of organic pollutants, such as textile dyes. It is used to create iron-based catalysts, often iron oxides or iron-doped materials, that can generate highly reactive hydroxyl radicals (•OH) to break down these complex organic molecules. csic.es
One common application is in the preparation of α-Fe2O3 (hematite) nanoparticles. These can be synthesized via methods like solvothermal synthesis or sol-gel autocombustion using this compound as the iron precursor. rsc.org The resulting nanoparticles have shown significant photocatalytic activity in the degradation of dyes like methyl orange, crystal violet, and rhodamine B under visible light or sunlight. rsc.org The degradation efficiency is influenced by factors such as catalyst dosage, initial dye concentration, and pH. For instance, α-Fe2O3 nanoparticles have achieved 96.8% degradation of methyl orange after 120 minutes of visible light irradiation.
This compound is also used to prepare iron-doped photocatalysts. For example, it is used in the synthesis of Fe-BTC (a type of metal-organic framework) which, in the presence of hydrogen peroxide, can effectively degrade dyes like Reactive Black 5 and Orange II under visible light. mdpi.com Similarly, iron(III)-doped titania nanoparticles, prepared using this compound, exhibit enhanced photocatalytic activity for the degradation of pollutants like sulforhodamine-B. researchgate.net
| Photocatalyst | Precursor | Target Pollutant | Light Source | Key Research Finding |
|---|---|---|---|---|
| α-Fe2O3 Nanoparticles | This compound | Methyl Orange (MO) | Visible Light | Achieved 96.8% degradation of MO in 120 minutes. |
| α-Fe2O3 Micro-/Nano-particles | This compound | Crystal Violet (CV) & Rhodamine B (R6G) | Sunlight | Degradation of about 53% for CV and 17% for R6G in 60 minutes. rsc.org |
| Fe-BTC (MOF) | This compound | Reactive Black 5, Orange II | Visible Light (LED) | Almost complete elimination of Orange II dye after 105 minutes. mdpi.com |
| Iron(III)-doped Titania | This compound | Sulforhodamine-B | Visible Light | Nanoparticles absorb light up to 475 nm and are effective for dye degradation. researchgate.net |
Catalytic Roles in Nanomaterial Synthesis
Beyond its use with established materials, this compound plays a crucial role as a promoter and modifier in the synthesis of other advanced nanomaterials.
Promoter Effects in Boron Nitride Nanotube Formation
In the synthesis of boron nitride nanotubes (BNNTs), which are structurally analogous to carbon nanotubes but possess different electronic properties, this compound acts as an effective promoter or catalyst. An improved ball milling-annealing method for high-yield BNNT synthesis involves milling amorphous boron powder with this compound to create a more effective precursor. psu.edu
During the ball milling process, the Fe(NO3)3 decomposes to form iron, which significantly accelerates the nitriding reaction of boron in a nitrogen-containing atmosphere, thereby increasing the yield of BNNTs. psu.edu In other studies, this compound is used in combination with other promoters, like lead(II) oxide, to synthesize bamboo-like and cylindrical BNNTs. researchgate.net The resulting BNNTs can have diameters ranging from 60 to 500 nm. researchgate.net Research has also shown that using this compound in a wet chemistry method with boric acid and ethylenediamine (B42938) can produce BNNTs with diameters of 60–200 nm. dergipark.org.tr
| Synthesis Method | Promoters/Catalysts | Key Effect of Iron Nitrate | Resulting BNNT Characteristics |
|---|---|---|---|
| Ball milling-annealing | This compound | Decomposes to Fe, accelerating the nitriding reaction and increasing yield. psu.edu | High density of BNNTs with controlled structures. psu.edu |
| Ball milling-annealing | Lead(II) oxide and this compound | Acts as a promoter for BNNT formation. researchgate.net | Bamboo-like and cylindrical BNNTs with diameters of 60–500 nm. researchgate.net |
| Wet chemistry / Catalytic pyrolysis | This compound | Used as a raw material for the catalytic precursor. dergipark.org.tr | BNNTs with diameters of 60–200 nm. dergipark.org.tr |
Influence on Titanium Dioxide Nanoparticle Characteristics
This compound is a key inorganic precursor for doping titanium dioxide (TiO2) nanoparticles, a widely used photocatalyst. Doping TiO2 with iron ions (Fe3+) can significantly alter its electronic and optical properties, leading to enhanced photocatalytic performance. The ionic radius of Fe3+ (0.64 Å) is similar to that of Ti4+ (0.68 Å), allowing for its incorporation into the TiO2 crystal lattice. researchgate.netuminho.pt
The primary benefit of iron doping is the extension of TiO2's light absorption from the UV region into the visible spectrum. researchgate.net This is achieved by creating new energy levels within the band gap of TiO2, effectively lowering the band gap energy. uminho.pt For example, research has shown that increasing the iron(III) ion content can shift the onset of the band-gap transition to around 475 nm. researchgate.net Another study demonstrated that doping with iron can reduce the band gap of TiO2 from 3.07 eV to 2.71 eV. researchgate.net
The synthesis of these Fe-doped TiO2 nanoparticles is often carried out using a modified sol-gel method, where titanium alkoxides are hydrolyzed in the presence of this compound. researchgate.netresearchgate.net The resulting Fe-doped TiO2 nanoparticles have shown enhanced photocatalytic efficiency in degrading pollutants like methyl orange and sulforhodamine-B under visible light irradiation. researchgate.netresearchgate.net
| Synthesis Method | Titanium Precursor | Effect of Iron Doping | Impact on Properties | Enhanced Application |
|---|---|---|---|---|
| Modified sol-gel | Titanium(IV) butoxide | Red-shifts the band-gap transition to the visible region (~475 nm). researchgate.net | Allows for more efficient use of solar energy. researchgate.net | Photocatalytic degradation of sulforhodamine-B. researchgate.net |
| Modified sol-gel | Tetra-butyl titanate | Decreases the band gap energy from 3.07 eV to 2.71 eV. researchgate.net | Improved photocatalytic efficiency under visible light. researchgate.net | Degradation of methyl orange. researchgate.net |
| Sol-gel and Hydrothermal | Titanium(IV) isopropoxide | Reduces the TiO2 crystallite size as Fe content increases. scientific.net | Higher photocatalytic activity compared to pure TiO2. scientific.net | Decolorizing methyl orange under UV irradiation. scientific.net |
**applications in Advanced Materials Science and Engineering**
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials composed of metal ions or clusters connected by organic ligands. Iron-based MOFs are of significant interest due to the abundance, low cost, and minimal toxicity of iron. beilstein-journals.org
Synthesis and Structural Diversity of Iron-Based MOFs
Iron(III) nitrate (B79036) nonahydrate is a frequently used iron source for synthesizing iron-based MOFs through solvothermal or hydrothermal methods. beilstein-journals.orgrsc.org These methods involve heating a solution of the iron salt, an organic linker, and a solvent in a sealed container to facilitate the crystallization of the MOF. The resulting structure and properties of the MOF are determined by reaction conditions like temperature, duration, solvent, and the specific organic linker used. beilstein-journals.org
A prominent example is MIL-100(Fe), which is constructed from iron trimers and trimesic acid. beilstein-journals.orgmdpi.com Its synthesis often involves iron(III) nitrate nonahydrate and can be performed with or without the use of hydrofluoric acid. mdpi.comresearchgate.net The resulting material possesses a hierarchical pore structure, which gives it a large surface area and high gas adsorption capacity. beilstein-journals.org The BET surface area of MIL-100(Fe) can vary significantly, from 1100 to 2100 m²/g, depending on the synthesis and purification methods. beilstein-journals.org
Another notable iron-based MOF is PCN-250, which also utilizes an iron-based building unit and exhibits high porosity. researchgate.net The structural diversity of iron-based MOFs synthesized from this compound is extensive, encompassing various other frameworks within the MIL (Matériaux de l'Institut Lavoisier) and PCN (Porous Coordination Network) families. rsc.orgresearchgate.net
Table 1: Examples of Iron-Based MOFs from this compound
| MOF Name | Organic Linker | Key Structural Feature |
|---|---|---|
| MIL-100(Fe) | Trimesic acid | Hierarchical pore system, large surface area. beilstein-journals.org |
| MIL-53(Fe) | Terephthalic acid | Flexible framework with "breathing" effect. rsc.org |
| PCN-250 | Biphenyl-3,3',5,5'-tetracarboxylic acid and a linear N-donor ligand | High porosity and thermal stability. researchgate.net |
| Fe-ZIF-8 | 2-methylimidazole | High crystallinity and large specific surface area. jwent.net |
Research into Gas Adsorption and Separation Properties
The inherent porosity and tunable nature of iron-based MOFs make them excellent candidates for gas adsorption and separation. acs.org Extensive research has been conducted on their ability to store gases such as hydrogen and to capture carbon dioxide. mdpi.com
MIL-100(Fe) has shown significant promise for CO2 capture, with studies indicating a CO2 adsorption capacity of up to 32.6 wt.% at 5°C and 10 bar. mdpi.com The high density of open metal sites in its structure contributes to its strong affinity for CO2 molecules. researchgate.net The heat of adsorption for CO2 in MIL-100(Fe) has been calculated to be around 20 kJ/mol. mdpi.com
The flexible structure of some iron-based MOFs allows for selective gas adsorption. acs.org For instance, the interaction between the d-orbitals of the iron centers and the π-bonds of acetylene (B1199291) molecules can lead to selective adsorption of acetylene. researchgate.net Research has also explored the use of [Fe4S4]-based MOFs, which show high selectivity for NO2 adsorption while having limited capacity for gases like CO2, CH4, and H2. acs.orgnih.gov
Iron Oxide Nanomaterials
Iron oxide nanoparticles, such as magnetite (Fe3O4) and maghemite (γ-Fe2O3), are widely studied due to their magnetic properties and biocompatibility. mdpi.comwikipedia.org this compound is a common precursor for the synthesis of these nanomaterials. researchgate.netarxiv.orgcoventry.ac.ukscientific.net
Synthesis of Tunable Nanoparticle Architectures
A variety of methods, including hydrothermal synthesis, thermal decomposition, and liquid flame spray, employ this compound to produce iron oxide nanoparticles with controlled characteristics. researchgate.netarxiv.orgcoventry.ac.ukscientific.netresearchgate.netresearchgate.net The ability to tune the size, shape, and surface properties of these nanoparticles is essential for their application. researchgate.net
In the hydrothermal method, this compound is dissolved in water, often with a precipitating agent like triethylamine (B128534), and heated. researchgate.netarxiv.orgcoventry.ac.ukscientific.net Studies have shown that reaction time influences the nanoparticle morphology, with longer times leading to a change from nanorods to nanocubes and an increase in particle size. researchgate.netscientific.net For example, increasing the reaction time from 12 to 24 hours can lead to larger, more distorted cube-like nanoparticles. scientific.net
The liquid flame spray technique allows for the synthesis of very fine nanoparticles (2-8 nm), with the solvent composition and gas flow rates controlling the phase of the resulting iron oxide (maghemite vs. hematite). researchgate.net Thermal decomposition of an this compound-PEG complex is another route to produce monodispersed superparamagnetic nanoparticles in the 10-12 nm range. researchgate.net
Applications in Magnetic Materials Research
The magnetic properties of iron oxide nanoparticles are strongly dependent on their size. mdpi.com Nanoparticles smaller than about 10 nm can exhibit superparamagnetism, a phenomenon where they are only magnetic in the presence of an external field. wikipedia.org This property is particularly valuable for applications in magnetic biodetection, as biological samples typically have no magnetic background. njit.edu
The saturation magnetization of these nanoparticles is a key parameter, with values for magnetite and maghemite typically in the range of 80–100 Am²/kg. nih.gov The specific synthesis method and any surface coatings can influence this and other magnetic properties like coercivity and remanence. nih.gov For instance, superparamagnetic nanoparticles are characterized by zero coercivity and remanence above their blocking temperature. mdpi.com These tunable magnetic properties make iron oxide nanoparticles promising for applications ranging from high-density data storage to biomedical imaging. wikipedia.orgresearchgate.net
Table 2: Impact of Synthesis Parameters on Iron Oxide Nanoparticle Properties
| Synthesis Parameter | Effect on Nanoparticle Properties |
|---|---|
| Reaction Time (Hydrothermal) | Affects nanoparticle shape and size; longer times can lead to larger, more cubic structures. researchgate.netscientific.net |
| Solvent Composition (Flame Spray) | Influences the crystalline phase (maghemite vs. hematite). researchgate.net |
| Precursor Complex (Thermal Decomposition) | Can be used to control monodispersity and particle size. researchgate.net |
| Temperature (Hydrogen Reduction) | Affects the final iron oxide phase (e.g., Fe2O3, Fe3O4, FeO). mdpi.com |
Thin Film Technology
This compound is also utilized as a precursor for depositing iron-containing thin films for various applications.
One approach is the polymeric precursor method, where this compound is mixed with other metal nitrates (like bismuth nitrate) and organic compounds such as citric acid and ethylene (B1197577) glycol to form a precursor solution. scispace.comaip.org This solution can then be spin-coated onto a substrate to form a thin film. Subsequent annealing at temperatures around 500°C crystallizes the film into the desired phase, such as bismuth ferrite (B1171679) (BiFeO3). scispace.comaip.org This method allows for precise control over the film's composition and homogeneity. scispace.com
Another technique involves doping a polymer, like poly(vinylidene difluoride) (PVDF), with this compound. acs.org Thin films can be fabricated by dip-coating a substrate into a solution of the polymer and the iron salt. The thermal decomposition of the iron nitrate within the polymer matrix can lead to the formation of catalytically active sites. acs.org
The properties of the resulting thin films, such as their crystal structure and grain size, are highly dependent on the annealing temperature and atmosphere. aip.org These films are being investigated for applications in electronic devices and as catalysts. scispace.comacs.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Trimesic acid |
| Hydrofluoric acid |
| Terephthalic acid |
| Biphenyl-3,3',5,5'-tetracarboxylic acid |
| 2-methylimidazole |
| Magnetite |
| Maghemite |
| Hematite (B75146) |
| Triethylamine |
| Polyethylene glycol (PEG) |
| Bismuth nitrate |
| Citric acid |
| Ethylene glycol |
| Bismuth ferrite |
| Poly(vinylidene difluoride) (PVDF) |
| Carbon dioxide |
| Methane |
| Hydrogen |
| Acetylene |
Deposition of Multiferroic Thin Films (e.g., BiFeO₃)
This compound is a fundamental iron source in the synthesis of bismuth ferrite (BiFeO₃), a multiferroic material of significant interest for applications in data storage, spintronics, and sensors due to its simultaneous ferroelectric and antiferromagnetic properties. bohrium.com The synthesis of phase-pure BiFeO₃ is challenging, often plagued by the formation of secondary phases. nih.gov However, various chemical solution deposition techniques, such as the sol-gel method and spray pyrolysis, have successfully utilized this compound to produce BiFeO₃ thin films and nanoparticles.
In typical sol-gel synthesis, this compound is dissolved along with a bismuth precursor, such as bismuth nitrate pentahydrate, in a suitable solvent like 2-methoxyethanol (B45455). nih.govceramic-science.com The stoichiometry of the precursors is crucial, and often a slight excess of bismuth is added to compensate for its volatility at high annealing temperatures. nih.govaip.orgmdpi.com The resulting solution is then spin-coated onto a substrate and annealed at temperatures ranging from 450°C to 700°C to crystallize the BiFeO₃ phase. nih.govaip.org For instance, a study demonstrated the preparation of highly pure BiFeO₃ powders with an optimal annealing temperature of 650°C. nih.gov Another approach involves a polymeric precursor method where this compound and bismuth nitrate are mixed with ethylene glycol and citric acid to form a polymeric gel, which is then used for spin coating. aip.org
Spray pyrolysis is another technique where a solution containing this compound and a bismuth precursor is sprayed onto a heated substrate, leading to the rapid formation of BiFeO₃ nanorods. bohrium.com This method allows for the synthesis of single-phase rhombohedral perovskite BiFeO₃ in a very short time. bohrium.com The properties of the resulting BiFeO₃ can be tuned by adjusting the molar ratio of the bismuth and iron precursors. oatext.com
Table 1: Synthesis Parameters for BiFeO₃ Using this compound
| Synthesis Method | Bismuth Precursor | Solvent | Annealing Temperature (°C) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Sol-Gel | Bismuth(III) nitrate pentahydrate | 2-methoxyethanol | 650 | Optimal temperature for high-purity BFO powders. | nih.gov |
| Polymeric Precursor | Bismuth nitrate | Ethylene glycol, Citric acid | 90 (mixing) | Precise compositional control and homogeneity. | aip.org |
| Sol-Gel with Aging | Bismuth nitrate pentahydrate | 2-methoxyethanol, Acetylacetone | 550 | Films exhibit compressive strain. | ceramic-science.com |
| Co-precipitation | Bismuth nitrate pentahydrate | Distilled water | 700 (Ar atmosphere) | Bi/Fe molar ratio influences magnetic properties. | oatext.com |
| Hot-Wall Spray Pyrolysis | Bismuth (III) nitrate pentahydrate | 2-methoxyethanol | 550 | Rapid synthesis of single-phase BiFeO₃ nanorods. | bohrium.com |
Development of Photoanodes for Hydrogen Generation and Energy Conversion
This compound plays a pivotal role as an iron precursor in the fabrication of photoanodes for photoelectrochemical (PEC) water splitting, a promising technology for producing hydrogen fuel from solar energy. researchgate.netresearchgate.net Iron(III) oxide (α-Fe₂O₃), commonly known as hematite, is a widely studied photoanode material due to its suitable bandgap, chemical stability, and abundance. researchgate.netnii.ac.jp
One common method to fabricate hematite photoanodes is electrospinning, where a solution containing this compound and a polymer, such as polyvinyl alcohol (PVA), is used to create composite nanofibers. researchgate.netresearchgate.net These nanofibers are then calcined at high temperatures (e.g., 400°C) to remove the polymer and convert the iron nitrate into porous hematite nanowires. researchgate.net The resulting nanostructured photoanodes exhibit high specific surface area and porosity, which are advantageous for PEC performance. researchgate.netresearchgate.net
This compound is also used to synthesize doped or composite photoanodes to enhance their efficiency. For example, it can be used as the iron source in the synthesis of Ti-doped Fe₂O₃ photoanodes or in composite structures with other metal oxides like zinc oxide (ZnO) and nickel ferrite (NiFe₂O₄). dei.ac.inexeter.ac.ukmdpi.com In the case of Fe-incorporated ZnO photoanodes, this compound is mixed with a zinc precursor, and the resulting material shows enhanced light absorption in the visible range. exeter.ac.uk Similarly, for NiFe₂O₄/NG@MIL-100(Fe)/TiO₂ composite photoanodes, this compound is used alongside a nickel precursor to form the nickel ferrite component. mdpi.com
Table 2: Performance of Photoanodes Synthesized with this compound
| Photoanode Material | Synthesis Method | Key Feature | Performance Metric | Reference(s) |
|---|---|---|---|---|
| α-Fe₂O₃ Nanofibers | Electrospinning | Porous nanostructure | Photocurrent density of 0.53 mA/cm² | researchgate.netresearchgate.net |
| Fe-incorporated ZnO | Aerosol Assisted Chemical Vapour Deposition | Enhanced visible light absorption | 159 times higher photocurrent density than plain ZnO | exeter.ac.uk |
| Ti-doped Fe₂O₃ | Hydrothermal | Improved photoelectrochemical properties | - | nii.ac.jp |
| BiOCl/α-Fe₂O₃ | Hydrothermal and Direct Deposition | Z-scheme heterojunction | Enhanced PEC water splitting | espublisher.com |
Integration into Polymer Matrices for Functional Composite Materials
This compound is utilized to create functional composite materials by integrating it into various polymer matrices. These composites can exhibit a range of enhanced properties, making them suitable for diverse applications.
For instance, this compound has been doped into poly(vinylidene difluoride) (PVDF) thin films. acs.orgnih.gov The presence of Fe³⁺ ions in the PVDF matrix can induce the formation of the polar β-phase of the polymer, which is known for its piezoelectric and pyroelectric properties. nih.gov Furthermore, research has shown that the thermal decomposition of the iron nitrate within the polymer matrix leads to the formation of iron hydroxide (B78521) intermediates that can catalytically decompose nitrogen dioxide (NO₂). acs.orgnih.gov
In the realm of structural composites, this compound has been used as a catalyst to grow carbon nanotubes (CNTs) on carbon fibers, which are then embedded in an epoxy polymer matrix. researchgate.net This creates a hierarchical composite with improved mechanical properties. The concentration of the iron nitrate solution used for catalysis was found to significantly influence the tensile strength and Weibull modulus of the resulting composite. researchgate.net
Another application involves the synthesis of Fe₂O₃ nanoparticles via a hydrothermal method using this compound, which are then embedded within poly(lactic-co-glycolic acid) (PLGA) nanofibers through electrospinning. semanticscholar.org These magnetic composite fibers have potential applications in localized drug delivery. semanticscholar.org
Table 3: Functional Polymer Composites Incorporating this compound
| Polymer Matrix | Role of this compound | Composite Feature | Application Area | Reference(s) |
|---|---|---|---|---|
| Poly(vinylidene difluoride) (PVDF) | Dopant and catalyst precursor | Induces polar β-phase, catalytic decomposition of NO₂ | Sensors, Catalysis | acs.orgnih.gov |
| Carbon Fiber/Epoxy | Catalyst for CNT growth | Improved tensile strength and Weibull modulus | Structural Composites | researchgate.net |
| Poly(lactic-co-glycolic acid) (PLGA) | Precursor for Fe₂O₃ nanoparticles | Magnetic nanofibers | Drug Delivery | semanticscholar.org |
Organically Templated Iron Phosphates Research
This compound is a key reagent in the synthesis of organically templated iron phosphates. fishersci.nlalkalisci.comavantorsciences.comscbt.commpbio.com These materials are of significant scientific interest due to their diverse and complex crystal structures and their microporous nature, which allows them to absorb large molecules. alkalisci.comavantorsciences.commpbio.com
The synthesis typically involves the reaction of this compound with a phosphorus source, such as phosphoric acid, in the presence of an organic structure-directing agent or template, often an amine or an amphiphilic block copolymer. rsc.orgplos.org The organic template guides the formation of the porous framework of the iron phosphate (B84403).
For example, crystalline mesoporous iron phosphate (FePO₄) materials with controlled morphologies, such as 2D-plates and 1D-rods, have been synthesized using an amphiphilic block copolymer (F127) as a template. rsc.org The dimensionality of the resulting mesoporous structure can be controlled by altering the polarity of the synthesis medium. rsc.org In another example, an iron-based oxalate-phosphate-amine metal-organic framework (OPA-MOF) was synthesized and investigated as a potential slow-release fertilizer. plos.org
Development of Graphene and Graphene-Supported Nanomaterials
This compound serves as an effective iron precursor and catalyst in the synthesis of graphene and graphene-supported nanomaterials. These materials are at the forefront of research for applications in electronics, energy storage, and catalysis.
One approach involves the catalytic graphitization of carbon-containing precursors, such as lignin (B12514952), a byproduct of the paper industry. mdpi.comresearchgate.net In this process, this compound is mixed with lignin, and the mixture is then thermally treated at high temperatures (e.g., 1000°C) under an inert atmosphere. mdpi.comresearchgate.net The iron nitrate decomposes to form iron nanoparticles that catalyze the conversion of amorphous carbon from lignin into graphene-based nanostructures. mdpi.comgoogle.com Studies have shown that iron nitrate is a more active catalyst for this process compared to other iron salts like iron chlorides or sulfates. mdpi.comresearchgate.net
This compound is also used to synthesize graphene-supported metal and metal oxide nanoparticles for various catalytic applications. For instance, it has been used as the iron precursor in the synthesis of Fe-Ni-doped graphene electrocatalysts for the hydrogen evolution reaction. psu.ac.th In another study, it was used to prepare iron-based zeolitic imidazolate frameworks (ZIFs) on graphene oxide, which were then pyrolyzed to create highly dispersed Fe-Nₓ catalysts for the oxygen reduction reaction in fuel cells. rsc.org Furthermore, this compound has been employed in the preparation of cobalt ferrite (CoFe₂O₄) and aluminum-doped cobalt ferrite catalysts used for the synthesis of few-layer graphene and carbon nanotube hybrids. mdpi.comsemanticscholar.orgresearchgate.net
Table 4: Graphene and Graphene-Supported Materials Synthesized Using this compound
| Material | Carbon Source/Support | Role of this compound | Application | Reference(s) |
|---|---|---|---|---|
| Graphene-based nanostructures | Kraft Lignin | Catalyst precursor | - | mdpi.comresearchgate.net |
| Fe-Ni-doped graphene | Expanded Graphite (B72142) | Iron precursor | Electrocatalysis (Hydrogen Evolution) | psu.ac.th |
| Fe-Nₓ catalysts on graphene | Graphene Oxide | Iron precursor for ZIFs | Electrocatalysis (Oxygen Reduction) | rsc.org |
| Few-layer graphene/CNT hybrids | - | Precursor for ferrite catalyst | - | mdpi.comsemanticscholar.orgresearchgate.net |
| Graphene-encapsulated iron nanoparticles | Cellulose nanofibrils, Lignin | Metal source | - | google.com |
**environmental Remediation and Sustainable Technologies**
Aqueous Phase Treatment Technologies
The application of iron(III) nitrate (B79036) nonahydrate is well-established in the treatment of contaminated water and wastewater. Its effectiveness lies in its ability to facilitate the removal of a wide range of impurities, from suspended solids to dissolved chemical pollutants, through several key mechanisms.
Iron(III) salts are widely employed as coagulants in water and wastewater treatment to remove colloidal particles that cause turbidity. nptel.ac.in When iron(III) nitrate nonahydrate is added to water, it dissolves and the ferric ions (Fe³⁺) hydrate (B1144303) to form aquometal complexes, primarily [Fe(H₂O)₆]³⁺. nptel.ac.in The destabilization of suspended particles is then achieved through two primary mechanisms:
Adsorption and Charge Neutralization: The hydrated iron complexes undergo a series of hydrolysis reactions, forming various positively charged soluble species such as [Fe(OH)(H₂O)₅]²⁺ and [Fe(OH)₂(H₂O)₄]⁺. nptel.ac.in These species can adsorb onto the surface of negatively charged colloidal particles (like clays (B1170129) and humic substances), neutralizing their surface charge. This neutralization reduces the electrostatic repulsion between particles, allowing them to aggregate upon collision. eeer.orgnih.gov The effectiveness of this mechanism is highly dependent on pH, which controls the charge of the hydrolysis products. nptel.ac.in
Sweep-Floc Coagulation: At higher coagulant dosages, the concentration of iron exceeds the solubility limit of iron(III) hydroxide (B78521). This leads to the rapid formation of a gelatinous, amorphous precipitate of iron(III) hydroxide, Fe(OH)₃(s). nptel.ac.ineeer.org This precipitate acts like a net, enmeshing and sweeping colloidal particles out of the suspension as it settles. eeer.orgnih.gov This "sweep floc" mechanism is particularly effective for treating water with low initial turbidity. eeer.org
| Mechanism | Description | Governing Factors | Typical Application |
|---|---|---|---|
| Adsorption & Charge Neutralization | Positively charged iron hydrolysis species adsorb onto negatively charged colloids, neutralizing their charge and allowing aggregation. nptel.ac.innih.gov | Low coagulant dose, pH, colloid concentration. nptel.ac.in | Water with moderate to high turbidity. |
| Sweep-Floc Coagulation | Formation of a gelatinous iron(III) hydroxide precipitate that enmeshes and removes colloidal particles as it settles. eeer.orgwho.int | High coagulant dose, pH (typically 6-8 for minimal Fe(OH)₃ solubility). nptel.ac.iniwaponline.com | Water with low turbidity. eeer.org |
Iron(III) nitrate is effective in removing various dissolved inorganic contaminants, most notably phosphates and nitrates, which are major contributors to eutrophication in water bodies.
Phosphate (B84403) Removal: The primary mechanism for phosphate removal using iron(III) salts is chemical precipitation. Ferric ions react with phosphate ions (PO₄³⁻) to form insoluble ferric phosphate (FePO₄). This process is highly efficient and is a standard method in advanced wastewater treatment. mdpi.com Studies have shown that ferric ions exhibit high total phosphorus (T-P) removal efficiency compared to other cations. mdpi.com The process can be influenced by pH and the presence of competing anions. mdpi.com In some systems, the removal is also attributed to the adsorption of phosphate onto the surface of the formed iron hydroxide flocs. mdpi.com
Nitrate Removal: While direct coagulation is less effective for soluble ions like nitrate (NO₃⁻), iron(III) nitrate serves as a precursor for materials that can effectively remove them. who.int For instance, nano zero-valent iron (nZVI), which is synthesized from iron(III) nitrate, is highly effective at reducing nitrate. nih.govresearchgate.net The mechanism involves the chemical reduction of nitrate primarily to ammonium (B1175870) (NH₄⁺) on the surface of the nZVI particles. nih.govresearchgate.net Some studies have explored the direct use of ferric chloride (a similar Fe(III) salt) in coagulation, finding it can be effective in removing nitrate at concentrations below 50 mg/L, with the predominant mechanisms being adsorption and sweep precipitation. who.int
Heavy Metal Removal: The coagulation process using iron(III) salts can also effectively remove heavy metals like chromium. For certain species like Cr(III)-acetate, the removal mechanism is primarily precipitation, while for more stable complexes like Cr(III)-citrate, removal depends on adsorption onto and sweeping by the iron hydroxide flocs. nih.gov
| Contaminant | Primary Removal Mechanism | Key Findings / Efficiency | Reference |
|---|---|---|---|
| Phosphate (PO₄³⁻) | Chemical precipitation as FePO₄; Adsorption onto Fe(OH)₃ flocs. | Fe³⁺ showed the highest T-P-removal efficiency (33.1%) among several cations in one study. | mdpi.com |
| Nitrate (NO₃⁻) | Reduction to ammonium by nZVI (synthesized from Fe(NO₃)₃·9H₂O). | nZVI can effectively reduce highly concentrated nitrate without requiring pH control. | nih.gov |
| Chromium(III) Complexes | Precipitation and/or Adsorption/Sweeping by Fe(OH)₃ flocs. | Fe(III) coagulation removed >80% of Cr(III)-acetate but only ~50% of Cr(III)-citrate under similar conditions. | nih.gov |
This compound is a key component in Advanced Oxidation Processes (AOPs), particularly Fenton and photo-Fenton reactions, which are designed to degrade persistent organic pollutants (POPs) like industrial dyes and antibiotics. researchgate.netnih.gov
The core of the Fenton process is the reaction between iron ions and hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). nih.gov These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, and can ultimately lead to complete mineralization (conversion to CO₂ and H₂O). nih.gov
Fenton and Photo-Fenton Processes: In the classic Fenton reaction, Fe²⁺ is used. However, Fe³⁺ from iron(III) nitrate can initiate the Fenton-like reaction and participate in the catalytic cycle. rsc.org The photo-Fenton process enhances the degradation rate by using UV or visible light, which promotes the reduction of Fe³⁺ back to Fe²⁺, thereby generating more hydroxyl radicals. google.comresearchgate.net Iron(III) nitrate can be used to prepare heterogeneous catalysts, such as iron ions immobilized on zeolite supports, which offer the advantage of being easily separable and reusable, while also being effective over a wider pH range than homogeneous systems. google.com These systems have proven effective in degrading pollutants such as phenol (B47542), various azo dyes, and the antibiotic enrofloxacin. rsc.orggoogle.comnih.gov
| Process | Role of Iron(III) Nitrate | Target Pollutants | Key Advantage | Reference |
|---|---|---|---|---|
| Fenton/Fenton-like | Source of Fe³⁺ ions to catalyze H₂O₂ decomposition into hydroxyl radicals (•OH). | Phenols, Dyes, Antibiotics. | Generates powerful oxidizing radicals for pollutant destruction. | nih.govrsc.org |
| Photo-Fenton | Source of Fe³⁺ for the photocatalytic cycle; Precursor for heterogeneous catalysts. | Azo dyes (e.g., Methyl Orange), Phenols, 4-chlorophenol. | Enhanced degradation rates due to light-induced regeneration of Fe²⁺. Heterogeneous catalysts are reusable. | google.comresearchgate.netresearchgate.net |
Nanoscale Zero Valent Iron (nZVI) for Contaminant Transformation
This compound is a common precursor for the synthesis of nanoscale zero-valent iron (nZVI). rsc.orgrsc.org nZVI is a highly promising material for environmental remediation due to its high reactivity and large surface-area-to-volume ratio. mdpi.com The synthesis typically involves the chemical reduction of Fe³⁺ ions from an aqueous solution of iron(III) nitrate using a strong reducing agent like sodium borohydride (B1222165). rsc.org
The resulting nanoparticles usually have a characteristic core-shell structure, with a metallic iron (Fe⁰) core responsible for the reducing power, and an outer iron oxide/hydroxide shell that mediates adsorption and redox reactions. researchgate.net This structure allows nZVI to remediate contaminants through several pathways, including:
Reductive Degradation: The Fe⁰ core is a strong reducing agent (E⁰ = -0.44 V) and can directly donate electrons to degrade pollutants. srce.hr This is particularly effective for chlorinated organic compounds and inorganic anions like nitrate and hexavalent chromium (Cr(VI)). srce.hrnih.gov
Adsorption: The iron oxide shell can adsorb various contaminants, including heavy metals and organic molecules, facilitating their removal from water. jchemrev.com
Catalysis: nZVI is an excellent catalyst for heterogeneous Fenton reactions, where it reacts with H₂O₂ to generate hydroxyl radicals for the oxidative degradation of a wide range of organic pollutants. nih.govmdpi.com
Despite its high reactivity, a major challenge with nZVI is its tendency to rapidly aggregate and be passivated (oxidized) in environmental systems, which can reduce its effectiveness. researchgate.net To overcome this, nZVI is often supported on or encapsulated within other materials like activated carbon, silica (B1680970), or polymers. rsc.orgrsc.org
Green Chemistry Approaches in Iron-Based Nanomaterial Synthesis for Environmental Applications
In recent years, there has been a significant shift towards "green" synthesis methods for producing iron-based nanoparticles, aiming to create more sustainable and environmentally friendly technologies. covenantuniversity.edu.ngresearchgate.net These methods utilize natural compounds as reducing and capping/stabilizing agents, with this compound frequently serving as the iron precursor. confer.cz
Plant extracts are a popular choice for green synthesis because they are rich in polyphenolic compounds. mdpi.com These polyphenols, found in sources like green tea, eucalyptus leaves, and pistachio leaves, can effectively reduce Fe³⁺ ions to Fe⁰ or form iron oxide nanoparticles. nih.govmdpi.comhu.edu.jo The plant-derived compounds also act as natural capping agents, adsorbing to the nanoparticle surface to prevent aggregation and enhance stability. nih.govcovenantuniversity.edu.ng
This approach offers several advantages over conventional chemical synthesis:
Eco-Friendly: It avoids the use of harsh and toxic reducing agents like sodium borohydride. mdpi.com
Cost-Effective: It often uses readily available and inexpensive plant materials. nih.gov
Enhanced Stability: The natural capping agents can improve the stability and dispersibility of the nanoparticles. covenantuniversity.edu.ng
Green-synthesized iron nanoparticles have demonstrated high efficiency in various environmental applications, including the degradation of dyes and the removal of heavy metals. nih.govjchemrev.com For example, iron oxide nanoparticles synthesized using eucalyptus extract have shown potential for heavy metal removal, while those produced with green tea extract have been used to degrade malachite green. nih.govmdpi.com
| Plant Extract Source | Iron Precursor | Synthesized Nanoparticle | Key Finding/Application | Reference |
|---|---|---|---|---|
| Eucalyptus globulus | This compound | Iron Oxide (FeO) NPs | Phenolic compounds in the extract reduce Fe³⁺; nanoparticles showed spherical geometry with sizes of 2-5 nm. | mdpi.com |
| Green Tea | This compound | Iron-polyphenol complex (GTFe) / Superparamagnetic iron oxide (smGT) | Effective for the degradation of malachite green dye. | nih.gov |
| Pistachio Leaves | This compound | Hematite (B75146) (α-Fe₂O₃) NPs | Synthesized spherical nanoparticles with an average size of 40 nm. | hu.edu.jo |
| Red Onion Peel / Starch | This compound | Hematite (Fe₂O₃) | Demonstrated synthesis of hematite nanoparticles with sizes ranging from 30 nm to 130 nm. | confer.cz |
**coordination Chemistry and Structural Elucidation Studies**
Complex Formation with Diverse Ligands
The ferric ion, originating from iron(III) nitrate (B79036), readily forms stable complexes with a multitude of ligands. These ligands coordinate to the iron center primarily through oxygen or nitrogen donor atoms, resulting in complexes that often exhibit octahedral geometry. The synthesis typically involves reacting iron(III) nitrate nonahydrate with the desired ligand in an appropriate solvent. mdpi.comznaturforsch.com
Studies have demonstrated the formation of iron(III) complexes with various organic molecules. For instance, with phosphoryl ligands that are structurally related to β-diketones, iron(III) nitrate reacts to form distorted octahedral complexes where the ligands coordinate in a bidentate manner through phosphoryl and carbonyl oxygen atoms. znaturforsch.com Similarly, reactions with N- and O-donor ligands like quinolones (e.g., ciprofloxacin) and heterocyclic ligands (e.g., bipyridine, phenanthroline) yield six-coordinated, often dimeric, octahedral complexes. mdpi.comtandfonline.com The reaction with simple diamines such as ethylenediamine (B42938) and 1,3-propanediamine in methanol (B129727) also produces iron(III) complexes. mdpi.com
Furthermore, iron(III) nitrate is instrumental in forming complexes with urea (B33335) and its derivatives, which have been extensively studied. mdpi.comnih.gov Even simple organic molecules like ethylene (B1197577) glycol can react with iron(III) nitrate, undergoing oxidation to form an oxalate (B1200264) anion that then coordinates to the iron center. lew.ro Research has also explored the formation of nitrato complexes, such as Cs[Fe(NO₃)₄], where nitrate groups act as bidentate ligands, resulting in a dodecahedral environment around the iron atom. researchgate.net
Table 1: Examples of Iron(III) Complexes Synthesized from Iron(III) Nitrate
| Ligand Type | Specific Ligand | Resulting Complex Formula (Example) | Coordination Geometry | Reference |
|---|---|---|---|---|
| Phosphoryl Ligands | (Diisopropoxyphosphoryl)acetophenone | [Fe{C₆H₅C(O)CH(O)P(O)(O-i-Pr)₂}₃] | Distorted Octahedral | znaturforsch.com |
| Urea Derivatives | N,N'-dimethylurea | [hexakis(N,N'-dimethylurea-O)iron(III)] nitrate | Octahedral | mdpi.com |
| Aliphatic Diamines | Ethylenediamine (en) | [Fe(en)]³⁺, [Fe(en)₂]³⁺ | Not specified | mdpi.com |
| Heterocyclic Ligands | Pyrazine (pz) | [Fe(pz)]³⁺, [Fe₂(pz)]⁶⁺ | Not specified | semanticscholar.org |
| Heterocyclic Ligands | 2,2'-Bipyridine (bipy) | [Fe(bipy)]³⁺ | Not specified | mdpi.com |
| Carboxylates | Oxalate (from ethylene glycol oxidation) | [Fe(C₂O₄)(OH)(OH₂)]n·0.3nH₂O | Not specified | lew.ro |
| Nitrato Ligands | Nitrate (with CsNO₃) | Cs[Fe(NO₃)₄] | Dodecahedral | researchgate.net |
Hydrogen Bonding Networks in Iron(III) Nitrate Hydrates
The crystal structures of iron(III) nitrate hydrates are significantly influenced by extensive hydrogen bonding networks. These networks involve the coordinated water molecules (aqua ligands), the nitrate anions, and in some cases, additional water molecules of crystallization. Several hydrates have been structurally characterized, including the hexahydrate, pentahydrate, and tetrahydrate. researchgate.netwikipedia.org
In iron(III) nitrate hexahydrate, Fe(H₂O)₆₃, the structure consists of discrete hexaaquairon(III), [Fe(H₂O)₆]³⁺, octahedra and nitrate anions. researchgate.net These units are interconnected by a complex and highly symmetric three-dimensional hydrogen-bond network. researchgate.net Every hydrogen atom from the six coordinated water molecules forms a hydrogen bond with a different nitrate anion, arranging twelve nitrate ions around each octahedral cationic unit. researchgate.net
When the water content is reduced, nitrate ions begin to enter the primary coordination sphere of the iron atom. In iron(III) nitrate pentahydrate, Fe(NO₃)(H₂O)₅₂, one aqua ligand is replaced by a monodentate nitrate ligand, while the other five water molecules remain coordinated to the iron center, maintaining an octahedral geometry. researchgate.netwikipedia.org The structure is stabilized by a three-dimensional hydrogen-bond network connecting the complex cations and the non-coordinated nitrate anions. researchgate.netresearchgate.netiucr.org
In iron(III) nitrate tetrahydrate, formulated as [Fe(NO₃)₂(H₂O)₃]NO₃·H₂O, the coordination sphere is further altered. The iron(III) center is coordinated by two bidentate nitrate anions and three water molecules, resulting in a pentagonal–bipyramidal geometry. researchgate.netwikipedia.org
Table 2: Structural Features of Iron(III) Nitrate Hydrates
| Hydrate (B1144303) | Chemical Formula | Fe(III) Coordination Geometry | Coordinating Ligands | Reference |
|---|---|---|---|---|
| Hexahydrate | Fe(H₂O)₆₃ | Octahedral | 6 H₂O | researchgate.netwikipedia.org |
| Pentahydrate | Fe(NO₃)(H₂O)₅₂ | Octahedral | 5 H₂O, 1 NO₃⁻ | researchgate.netwikipedia.org |
| Tetrahydrate | [Fe(NO₃)₂(H₂O)₃]NO₃·H₂O | Pentagonal Bipyramidal | 3 H₂O, 2 NO₃⁻ (bidentate) | researchgate.netwikipedia.org |
Structural Elucidation of Hexakis(urea-O)iron(III) Nitrate
The complex hexakis(urea-O)iron(III) nitrate, Fe(urea)₆₃, presents a fascinating and complex structural chemistry. Its structure has been found to be incommensurately modulated, a feature that requires description in a higher-dimensional space for a complete understanding. acs.org
The fundamental structure consists of an iron(III) ion octahedrally coordinated by six urea molecules through their oxygen atoms. nih.govacs.org This coordination is confirmed by Mössbauer spectroscopy, which shows a single high-spin iron(III) chemical environment with a symmetric ligand field around the central ion. acs.org The Fe-O bond lengths within the octahedron range from 1.960 to 2.020 Å. nih.gov
The structural elucidation using single-crystal X-ray diffraction revealed an incommensurate modulation. The structure is described within a (3 + 1)-dimensional superspace group C2/c(σ₁0σ₃)00. acs.org This modulation is primarily displacive, affecting the [Fe(urea)₆]³⁺ complex, with the largest displacement of the iron atom (around 0.8 Å) occurring along the b-axis of the monoclinic unit cell. acs.org There is also an occupational modulation of the nitrate ions. acs.org
Table 3: Crystallographic Data for Hexakis(urea-O)iron(III) Nitrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic (basic structure) | nih.govacs.org |
| Superspace Group | C2/c(σ₁0σ₃)00 | acs.org |
| Modulation Wavevector (q) | -0.7394(7)a* + 0.9390(8)c* | acs.org |
| Coordination Geometry | Octahedral | nih.govacs.org |
| Fe-O Bond Lengths | 1.960–2.020 Å | nih.gov |
| Key Structural Feature | Incommensurately modulated structure | acs.org |
Investigation of Octahedral Iron(III)–Nitrate Complexes with Isomer Ligands
The use of isomeric ligands can lead to the formation of distinct iron(III) complexes with different structural and bonding characteristics. A notable study investigated the complexes formed between iron(III) nitrate and the dimethylurea isomers, N,N'-dimethylurea and N,N-dimethylurea. mdpi.comresearchgate.net This research led to the synthesis and characterization of three different octahedral iron(III) complexes, highlighting the subtle influence of methyl group placement on the ligand. mdpi.comresearchgate.netdntb.gov.ua
The three characterized complexes are:
[hexakis(N,N'-dimethylurea-O)iron(III)] nitrate (Compound 1)
trans-[diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate (Compound 2)
[hexakis(N,N-dimethylurea-O)iron(III)] nitrate trihydrate (Compound 3)
Single-crystal X-ray diffraction revealed significant structural differences. In compound 1, all six Fe-O bond lengths are equal at 2.004 Å. mdpi.com However, in compound 2, the Fe-O bonds to the N,N-dimethylurea ligands are of two different lengths (1.960/1.970 Å and 2.002/2.009 Å), and the Fe-O bond to the axial water ligands is 2.026 Å. mdpi.com
Hydrogen bonding also plays a critical and distinct role in the crystal packing of these isomers. In compounds 1 and 3, the complex cations exhibit two different sides in terms of hydrogen bonding: one side of the propeller-like structure forms hydrogen bonds with nitrate ions, while the other side interacts with crystal waters (in compound 3) or other surrounding moieties. mdpi.comresearchgate.net In compound 2, the [Fe(N,N-dimethylurea)₄(H₂O)₂]³⁺ cations form layers that are separated and interconnected by nitrate ions through a complex hydrogen bonding system. mdpi.comresearchgate.net
Table 4: Comparison of Iron(III) Complexes with Dimethylurea Isomers
| Feature | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|
| Ligands | 6 x N,N'-dimethylurea | 4 x N,N-dimethylurea, 2 x H₂O | 6 x N,N-dimethylurea |
| Formula | Fe(C₃H₈N₂O)₆₃ | Fe(C₃H₈N₂O)₄(H₂O)₂₃ | Fe(C₃H₈N₂O)₆₃·3H₂O |
| Coordination Geometry | Octahedral | Octahedral | Octahedral |
| Fe-O Bond Lengths (Å) | 2.004 (all equal) | 1.960, 1.970, 2.002, 2.009 (to ligand); 2.026 (to H₂O) | Not specified in detail |
| Key Structural Feature | Propeller-like arrangement of ligands | Mixed-ligand sphere, layered structure | Propeller-like arrangement, hydrated form |
Data sourced from Béres et al. mdpi.com
**advanced Characterization and Computational Methodologies**
Spectroscopic Techniques for Material Characterization
Spectroscopy is a fundamental tool for probing the atomic and molecular properties of iron(III) nitrate (B79036) nonahydrate. Different spectroscopic methods offer unique perspectives on its composition and structure.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net For iron(III) nitrate nonahydrate, XPS analysis provides characteristic binding energies for its constituent elements: iron (Fe), oxygen (O), and nitrogen (N).
The high-resolution XPS spectrum of the Fe 2p region is of particular importance. It typically shows two main peaks, Fe 2p3/2 and Fe 2p1/2, due to spin-orbit splitting. For materials derived from this compound, the Fe 2p3/2 peak is often observed around 710.3 eV to 712.3 eV, and the Fe 2p1/2 peak appears at approximately 723.9 eV to 725.9 eV. rsc.orgacs.org The presence of satellite peaks at higher binding energies, for instance around 719.2 eV and 723.6 eV, are characteristic features of the Fe3+ oxidation state. rsc.org The binding energy difference between the Fe 2p3/2 and Fe 2p1/2 peaks is also a key indicator. rsc.org
The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments. Typically, peaks around 529.3 eV to 530.1 eV are attributed to the oxygen in metal-oxygen bonds (Fe-O), while peaks at higher binding energies, such as 531.5 eV, can be assigned to hydroxyl groups or adsorbed water. rsc.orgmdpi.com The N 1s spectrum is expected to show a peak corresponding to the nitrate group (NO3-). In some cases, particularly in composites, additional peaks may appear due to interactions with the support material. researchgate.net
| Element | Core Level | Approximate Binding Energy (eV) | Assignment |
| Iron (Fe) | Fe 2p3/2 | 710.3 - 712.3 | Fe3+ |
| Iron (Fe) | Fe 2p1/2 | 723.9 - 725.9 | Fe3+ |
| Iron (Fe) | Satellite | 719.2, 723.6 | Fe3+ characteristic |
| Oxygen (O) | O 1s | 529.3 - 530.1 | Fe-O |
| Oxygen (O) | O 1s | ~531.5 | Adsorbed H2O / OH |
| Nitrogen (N) | N 1s | ~407 | NO3- |
Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of iron atoms, providing precise information about their oxidation state, spin state, and the symmetry of their local environment. For this compound, Mössbauer spectra typically consist of a quadrupole-split doublet, which is characteristic of high-spin Fe3+ in an environment with non-cubic symmetry. nih.govsemanticscholar.org
At room temperature, the spectrum of a curcumin-Fe(III) complex prepared from Fe(NO3)3·9H2O showed an isomer shift (δ) of 0.37 mm/s and a quadrupole splitting (Q.S.) of 0.79 mm/s, indicative of an octahedral high-spin Fe(III) complex. nih.gov In another study involving Fe3+/PVDF thin films, the room temperature spectrum of the unheated sample, which contains the iron nitrate salt, displayed a doublet with two slightly different microenvironments for the iron ions. The deconvoluted parameters were δ₁ = 0.38 ± 0.02 mm·s⁻¹, ΔEQ1 = 0.8 ± 0.2 mm·s⁻¹ and δ₂ = 0.36 ± 0.01 mm·s⁻¹, ΔEQ2 = 0.63 ± 0.03 mm·s⁻¹. acs.org
| Sample | Temperature | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Assignment |
| Curcumin-Fe(III) complex | Room Temp. | 0.37 | 0.79 | Octahedral high-spin Fe3+ |
| Fe3+/PVDF film (unheated) | Room Temp. | 0.38 ± 0.02 | 0.8 ± 0.2 | Fe3+ in microenvironment 1 |
| Fe3+/PVDF film (unheated) | Room Temp. | 0.36 ± 0.01 | 0.63 ± 0.03 | Fe3+ in microenvironment 2 |
These parameters can change significantly upon thermal decomposition, allowing for the tracking of phase transformations to iron oxides or hydroxides. acs.org
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound. In the case of this compound, the FTIR spectrum is dominated by the vibrational modes of the nitrate ions (NO3-) and the water of hydration (H2O).
The free nitrate ion, with D3h symmetry, has several characteristic vibrational modes. However, upon coordination to the metal center or due to crystal lattice effects, this symmetry can be lowered, leading to the appearance of additional bands. The presence of nitrate in materials synthesized from this compound is often confirmed by strong absorption bands in the region of 1300-1450 cm-1. researchgate.net For instance, a prominent peak around 1384 cm-1 is a characteristic nitrate band.
The water of hydration gives rise to broad absorption bands in the high-frequency region, typically between 3000 and 3600 cm-1, corresponding to the O-H stretching vibrations. The bending mode of coordinated water molecules is also observed around 1630 cm-1. In studies of materials prepared from this compound, bands in the lower frequency region, such as those around 400-700 cm-1, are often attributed to Fe-O stretching vibrations, indicating the formation of iron oxides upon calcination. researchgate.net
| Wavenumber (cm-1) | Assignment |
| ~3000 - 3600 | O-H stretching (hydrated H2O) |
| ~1630 | H-O-H bending (hydrated H2O) |
| ~1300 - 1450 | NO3- stretching |
| ~400 - 700 | Fe-O stretching (in derived oxides) |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrational modes of both the nitrate anion and the hydrated iron cation. The Raman spectrum of crystalline this compound exhibits several distinct bands. aip.org
A strong, polarized band is typically observed around 1044 cm-1, which is assigned to the ν1 symmetric stretching mode of the nitrate ion. A shoulder may appear at approximately 1054 cm-1. aip.org The region between 700 and 800 cm-1 contains bands related to the ν4 in-plane bending mode of the nitrate ion. Weak and broad bands can be found around 726 cm-1. aip.org Lower frequency bands are associated with the Fe-O vibrations of the hydrated iron cation, [Fe(H2O)6]3+. For instance, a weak polarized band around 407 cm-1 in aqueous solutions has been attributed to the hydrolysis product of Fe3+ ions. aip.org
| Raman Shift (cm-1) | Assignment |
| ~1044 | ν1 (symmetric stretch) of NO3- |
| ~726 | ν4 (in-plane bend) of NO3- |
| ~512 | Librational modes of H2O |
| ~407 | Fe-O stretch (in hydrolysis product) |
Diffuse Reflectance Spectroscopy (DRS), often in the UV-Visible range, is employed to investigate the optical properties of solid materials and to determine their band gap energies. While this compound itself is a pale violet solid, its thermal decomposition products, such as iron oxides, are strongly absorbing in the visible region.
Materials synthesized using this compound as a precursor often exhibit significant absorption in the visible range. The band gap energy (Eg) of these materials can be estimated from the Tauc plot, which is derived from the DRS data. For instance, iron oxide nanoparticles prepared from this compound have been shown to have a band gap of around 2.11 eV. Doping other materials, like TiO2, with iron from this compound can also lead to a reduction in the band gap, enhancing their photocatalytic activity under visible light. researchgate.net
Microscopic and Morphological Analysis
The morphology, particle size, and crystal structure of this compound and its derived materials are crucial for many of its applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques used for this purpose.
SEM images of materials synthesized via the solvothermal reaction of this compound often reveal the influence of the synthesis conditions on the final morphology. rsc.org For instance, the products can range from nanoflakes to other complex structures. rsc.org The thermal decomposition of this compound has been studied using SEM, showing a chronological evolution from isotropic nanoparticles to aggregates with one-dimensional nanorods/nanofibers, and finally to complex nanoarchitectures. researchgate.net
TEM provides higher resolution imaging, allowing for the detailed analysis of the size and shape of nanoparticles derived from this compound. rsc.org High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes, providing information about the crystallinity and crystallographic orientation of the material. mdpi.com For example, HRTEM of hematite (B75146) nanoparticles synthesized from this compound has shown distinct interplanar spacings corresponding to the crystallographic planes of α-Fe2O3. mdpi.com
Computational modeling, specifically using molecular mechanics, has been employed to gain insight into the structural arrangement of intermediate compounds formed during the thermal decomposition of this compound. epa.govdeepdyve.com These studies suggest a complex decomposition mechanism involving the condensation of monomeric units and the gradual elimination of nitric acid. epa.govdeepdyve.com Furthermore, thermodynamic models like the Pitzer model have been used to describe the apparent molal volumes of aqueous solutions of iron(III) nitrate, providing a self-consistent set of parameters for modeling multicomponent electrolyte solutions. researchgate.net
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. It operates by scanning a focused beam of electrons onto a sample's surface, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form high-resolution images of the surface.
In the context of this compound, SEM is typically used not to image the salt itself, but to characterize the morphology of materials synthesized using it as a precursor. For instance, it is employed to study the microstructural properties of iron oxide nanoparticles, composites, and foams derived from the thermal decomposition or chemical reaction of the nitrate salt. rsc.orgarxiv.orgmdpi.com SEM images reveal critical information about the particle shape, size distribution, and aggregation state of the resulting products. researchgate.net For example, in the synthesis of iron oxide nanoparticles, SEM can distinguish between different morphologies like nanorods and distorted nanocubes that may form under varying reaction conditions. arxiv.org
| Analyzed Material | SEM Observation | Reference |
|---|---|---|
| Iron Oxide Nanoparticles | Characterization of surface morphology and particle size. Revealed changes from elongated nanorods to distorted nanocubes with prolonged reaction times. | arxiv.org |
| Fe-doped NiO Nanoparticles | Studied the surface morphology of the resulting nanoparticles. | researchgate.net |
| Strontium Ferrite (B1171679) Foams | Used to obtain images of the foam structure synthesized from a precursor solution containing this compound. | rsc.org |
| Products of Ultrasonic Spray Pyrolysis | Analyzed the morphology of particles formed from the transformation of this compound at high temperatures. | mdpi.com |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of a material's internal structure, crystallinity, and even atomic lattices. In TEM, a high-energy electron beam is transmitted through an ultrathin specimen. The interactions of the electrons with the sample form an image that is magnified and focused onto a detector.
TEM is an indispensable tool for the detailed characterization of nanomaterials synthesized from this compound. rsc.org It provides precise information on the size, shape, and crystalline nature of nanoparticles. sciencegate.app For example, when this compound is used to synthesize iron oxide nanoparticles, TEM can confirm their spherical shape and determine their average size and size distribution. sciencegate.app High-Resolution TEM (HRTEM) can further reveal the crystal lattice fringes, confirming the crystalline phase and identifying any defects within the nanostructure. rsc.org This level of detail is crucial for understanding the relationship between synthesis parameters and the final properties of the nanomaterials. researchgate.net
| Synthesized Material | TEM Finding | Reference |
|---|---|---|
| Alumina (B75360) Nanoparticles | Confirmed the spherical shape and an average particle size of 28.7 nm. | sciencegate.app |
| Mesoporous γ-Fe₂O₃ Nanoflakes | Used for morphological observation of nanoflakes obtained from the calcination of an iron glycerate precursor. | rsc.org |
| Iron-doped In₂O₃ Nanotubes | Time-resolved HRTEM was used to observe the phase and morphology transformation from solid nanorods to hollow nanotubes. | rsc.org |
Diffraction and Structural Analysis
X-ray Diffraction (XRD) and Rietveld Analysis
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure, phase composition, and crystallinity of materials. It is based on the principle of constructive interference of monochromatic X-rays scattered by the ordered atomic planes in a crystalline sample. The resulting diffraction pattern is unique to a specific crystal structure, acting as a fingerprint for phase identification.
XRD is widely used to characterize the products derived from this compound. mdpi.comuitm.edu.myju.edu.jo For instance, when the compound is used in a sol-gel method to produce iron oxides, XRD patterns are analyzed to identify the phases formed (e.g., hematite, goethite) after annealing at different temperatures. arxiv.orguitm.edu.my
Rietveld refinement is a powerful computational method used to analyze the entire XRD pattern. researchgate.net It refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible. This analysis yields precise structural parameters, including lattice parameters, atomic positions, site occupancies, and quantitative phase analysis. rsc.org In studies involving this compound as a precursor for complex oxides, Rietveld analysis of XRD data is crucial for confirming the formation of the desired crystal structure and determining the precise phase composition. arxiv.orgresearchgate.net
| Material/Process | Analytical Finding | Reference |
|---|---|---|
| Iron Oxide Nanoparticles from Hydrothermal Synthesis | XRD and Rietveld analysis identified the primary phases as Goethite (α-FeOOH) and Hematite (α-Fe₂O₃). | arxiv.org |
| Strontium Ferrite Foams | Rietveld refinement of XRD patterns was used to analyze the crystal structure and phase purity of the final product. | rsc.org |
| Fe-doped NiO Nanoparticles | XRD results confirmed the face-centered cubic structure of the synthesized nanoparticles. | researchgate.net |
| Silica (B1680970) glasses with Ferric Nitrate | XRD was used to examine the crystalline structure of the materials after thermal treatment. | ju.edu.jo |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability, decomposition pathways, and stoichiometry of hydrated compounds like this compound.
TGA studies of pure this compound reveal a multi-step decomposition process. The initial mass loss corresponds to dehydration, the release of the nine water molecules of hydration. This is followed by the decomposition of the anhydrous iron(III) nitrate into iron oxides at higher temperatures. researchgate.net Research confirms that the nonahydrate form is stable up to approximately 47°C, after which dehydration begins. The subsequent decomposition to form ferric oxide (Fe₂O₃) occurs at higher temperatures, often cited as starting around 125°C. researchgate.net TGA is also used to confirm the complete thermal decomposition of the nitrate precursor in the synthesis of materials like alumina nanoparticles. sciencegate.app
| Thermal Event | Approximate Temperature Range | Observation | Reference |
|---|---|---|---|
| Dehydration | Starts > 47.2°C | Mass loss corresponding to the removal of water of hydration. | |
| Decomposition | Starts ~125°C | Further mass loss as the anhydrous salt decomposes, ultimately forming Fe₂O₃ as the final residue. | researchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with thermal events such as melting, crystallization, and chemical reactions.
When used in conjunction with TGA, DSC provides a more complete picture of the thermal behavior of this compound. researchgate.netjkcs.or.kr The DSC curve for the compound shows endothermic peaks corresponding to the energy absorbed during melting and dehydration, followed by exothermic events related to the complex decomposition reactions. jkcs.or.kr One study noted that the thermal decomposition of iron nitrate is a complex process that begins with the condensation of monomer units accompanied by the loss of nitric acid. scispace.com DSC analysis can also be used to study the heat capacity of nanofluids synthesized using this compound as a component. sciencegate.app Research has indicated that the nonahydrate form does not exhibit any phase transitions in the range of -40 to 0°C. scispace.com
| Thermal Event | Observation | Reference |
|---|---|---|
| Phase Transitions | No phase transitions observed in the range of -40 to 0°C for the nonahydrate. | scispace.com |
| Melting/Dehydration | Endothermic peaks corresponding to the melting of the hydrate (B1144303) and subsequent water loss. | researchgate.netjkcs.or.kr |
| Decomposition | Complex endothermic and exothermic events at higher temperatures related to decomposition into iron oxides. | jkcs.or.krscispace.com |
Surface and Porosity Characterization
The utility of this compound as a precursor is often determined by the surface area and acidic properties of the final material, such as iron oxides. These characteristics are critical in applications like catalysis and adsorption.
The Brunauer–Emmett–Teller (BET) method is a standard technique used to determine the specific surface area of materials by measuring the physical adsorption of a gas, typically nitrogen, on the material's surface at cryogenic temperatures. libretexts.orgupi.edu The amount of gas adsorbed at various relative pressures is used to calculate the specific surface area, providing vital information about the material's porosity and potential for surface-dependent applications. upi.edu
In the context of materials synthesized from this compound, BET analysis reveals how preparation methods influence the final surface morphology. For instance, γ-Fe₂O₃ nanoparticles prepared via a facile one-step synthesis method using this compound as the precursor exhibit a significantly larger surface area compared to those prepared by a conventional coprecipitation method. semanticscholar.org This larger surface area, along with a more developed pore structure, is credited with enhancing the catalytic performance of the material. semanticscholar.org
The isotherm for these materials is typically a Type II isotherm, which is characteristic of non-porous or macroporous adsorbents and indicates the formation of a monolayer followed by multilayer adsorption. libretexts.org The analysis of the nitrogen adsorption-desorption isotherm provides key data on the specific surface area, pore volume, and pore size distribution.
Table 1: BET Surface Area and Porosity Data for γ-Fe₂O₃ Nanoparticles Derived from this compound
| Catalyst ID | Preparation Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
|---|---|---|---|---|
| γ-Fe₂O₃-FM | Facile Method | 134.7 | 0.28 | 2-8 |
| γ-Fe₂O₃-CP | Coprecipitation | 48.5 | 0.15 | >12 |
Data sourced from research on catalysts prepared from this compound. semanticscholar.org
Ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) is a technique used to characterize the acidity of solid materials. The sample is first saturated with ammonia gas, and then heated at a controlled rate. jwent.net The amount of ammonia desorbing at different temperatures is measured, which corresponds to the number and strength of the acid sites on the material's surface. Weak acid sites release ammonia at lower temperatures, while strong acid sites require higher temperatures for desorption. jwent.netrsc.org
For catalysts derived from this compound, NH₃-TPD is crucial for evaluating their potential in acid-catalyzed reactions, such as the selective catalytic reduction (SCR) of NOx. semanticscholar.orgrsc.org Studies on Fe₂O₃/CNT catalysts prepared using this compound show distinct desorption peaks corresponding to weak, medium, and strong acid sites. rsc.org The presence of a high concentration of acid sites is often linked to superior catalytic activity. semanticscholar.org Similarly, iron-promoted metal-organic frameworks (MOFs) synthesized with this precursor show characteristic peaks for weak and strong acid sites. jwent.net
Table 2: Acid Site Distribution in Catalysts Derived from this compound via NH₃-TPD
| Catalyst Type | Desorption Peak Temperature (°C) | Acid Site Strength | Acid Site Density (mmol NH₃/g) |
|---|---|---|---|
| Fe₂O₃/CNTs rsc.org | ~150-160 | Weak | Not specified |
| Fe₂O₃/CNTs rsc.org | ~200-220 | Medium | Not specified |
| Fe-ZIF-8 jwent.net | 120-300 | Weak | 0.05 |
| Fe-ZIF-8 jwent.net | 310-500 | Strong | 2.0 |
This table presents a compilation of findings from different studies.
Computational and Theoretical Modeling
Computational modeling provides a theoretical framework to understand the complex processes involving this compound at a molecular level, from its thermal breakdown to the formation of nanoparticles in spray processes.
The thermal decomposition of this compound is a complex, multi-step process that has been elucidated with the help of computerized modeling. deepdyve.com Theoretical studies show that the thermolysis of both the nonahydrate and hexahydrate forms is practically the same. deepdyve.com The process does not proceed by simple dehydration followed by salt decomposition. Instead, it begins with the condensation of four monomeric units of the iron nitrate, accompanied by the elimination of nitric acid. deepdyve.com
Further heating leads to continued hydrolytic processes, where more nitric acid is gradually removed from the resulting tetramer. This leads to the formation of an intermediate dimeric iron oxyhydroxide (Fe₄O₄(OH)₄). deepdyve.com Finally, after complete dehydration, this oxyhydroxide structure breaks down to yield the final product, typically two moles of hematite (α-Fe₂O₃). deepdyve.com Molecular mechanics methods have been instrumental in providing insight into the structural arrangements of these complex intermediate compounds. deepdyve.com
Numerical simulations are extensively used to model the behavior of this compound solutions in processes like flame spray pyrolysis (FSP), where it is a common precursor for synthesizing iron oxide nanoparticles. mdpi.comavestia.com These models simulate the heating, evaporation, and decomposition of individual droplets of a precursor solution (e.g., this compound in ethanol). mdpi.comavestia.com
The modeling identifies two primary pathways for nanoparticle formation depending on the ambient temperature. mdpi.comuni-heidelberg.de
Low-Temperature Pathway: If the ambient temperature is below the thermal decomposition temperature of iron(III) nitrate (approx. 403 K or 130 °C), the solvent evaporates, leaving behind a solid iron nitrate particle. mdpi.comavestia.com
High-Temperature Pathway: At temperatures above 403 K, the iron(III) nitrate thermally decomposes into gaseous products like Fe₂O₃ and N₂O₅. The entire droplet is transferred to the gas phase, from which nanoparticles form. mdpi.comuni-heidelberg.de
Table 3: Key Parameters in Modeling Droplet Dynamics of this compound Solutions
| Parameter | Value/Model | Significance | Reference |
|---|---|---|---|
| Thermal Decomposition Temperature (Tth) | 403 K (130 °C) | Threshold temperature for decomposition into gaseous products. | mdpi.comavestia.com |
| Droplet Heating/Evaporation Model | Distillation-limit model, Rapid-mixing model | Describes the heat and mass transfer within the droplet. | mdpi.comavestia.com |
| Activation Energy (E) for Decomposition | 376.97 kJ/mol | Energy barrier for the thermal decomposition reaction. | mdpi.com |
| Pre-exponential Factor (k₀) | 2.60 x 10⁴⁴ s⁻¹ | Frequency factor in the Arrhenius equation for decomposition kinetics. | mdpi.com |
| Initial Droplet Size (r_d,0) | 5 µm | Influences evaporation and decomposition timescales. | mdpi.com |
Thermodynamic calculations are employed to assess the feasibility and spontaneity of reactions involving this compound and its derivatives. These calculations, often determining the change in Gibbs free energy (ΔG) for a proposed reaction, can predict whether a reaction is exergonic (spontaneous) under specific conditions. acs.orgresearchgate.net
For example, in the catalytic decomposition of nitrogen dioxide (NO₂) using materials derived from this compound, thermodynamic calculations have been crucial. It was shown that iron hydroxides, which are intermediates in the thermal decomposition of the precursor, are the active catalytic sites. acs.org Calculations demonstrated that the reduction of Fe(OH)₃ to Fe(OH)₂ with the concurrent decomposition of NO₂ is an exergonic process at sufficiently high temperatures. acs.orgresearchgate.net In a competing reaction, the Fe²⁺ can be oxidized back to Fe³⁺ by oxygen, ensuring the final product is Fe₂O₃, which completes the catalytic cycle. acs.org
Similarly, thermodynamic calculations for the reduction of hematite (Fe₂O₃), the final product of iron nitrate decomposition, by hydrogen show that the process is thermodynamically favorable. mdpi.com The reduction proceeds through a sequence of steps, forming magnetite (Fe₃O₄) and then wüstite (FeO) before yielding metallic iron. mdpi.com
Table 4: Compounds Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | Fe(NO₃)₃·9H₂O |
| Iron(III) nitrate hexahydrate | Fe(NO₃)₃·6H₂O |
| Iron(III) oxide (Hematite) | α-Fe₂O₃ |
| Iron(II,III) oxide (Magnetite) | Fe₃O₄ |
| Iron(II) oxide (Wüstite) | FeO |
| Iron(III) hydroxide (B78521) | Fe(OH)₃ |
| Iron(II) hydroxide | Fe(OH)₂ |
| γ-Iron(III) oxide | γ-Fe₂O₃ |
| Nitric acid | HNO₃ |
| Nitrogen dioxide | NO₂ |
| Dinitrogen pentoxide | N₂O₅ |
| Ammonia | NH₃ |
| Nitrogen | N₂ |
| Oxygen | O₂ |
| Hydrogen | H₂ |
| Water | H₂O |
| Ethanol (B145695) | C₂H₅OH |
| Carbon Nanotubes | CNTs |
**future Research Directions and Emerging Applications**
Exploration of Synergistic Effects in Multi-component Systems
The synergistic interplay between iron species derived from iron(III) nitrate (B79036) nonahydrate and other components in multi-elemental systems is a burgeoning area of research. Scientists are exploring how these combinations can lead to enhanced catalytic activity, selectivity, and stability that surpass the performance of individual components.
One promising avenue is the development of bimetallic and multi-metallic catalysts. For instance, the combination of gold and iron oxides, derived from iron(III) nitrate nonahydrate and a gold precursor, has shown a remarkable synergistic effect in the catalytic reduction of nitrogen monoxide (NO) with carbon monoxide (CO). acs.org In these Au-FeOx/TiO₂ catalysts, the presence of iron oxides significantly enhances both the conversion of NO and the selectivity towards dinitrogen (N₂), outperforming the individual gold or iron oxide catalysts. acs.org The interface between the gold nanoparticles and the iron oxide species is believed to be the locus of this enhanced activity.
Similarly, bimetallic Fe-Cu catalysts supported on ceria, prepared using this compound and a copper nitrate precursor, have demonstrated enhanced performance in the water-gas shift reaction. cnr.it The synergy between iron and copper species is crucial for the catalytic cycle. Another study has investigated the impact of the configuration of bimetallic Ni-Fe deposits on γ-alumina for plasma-catalytic CO₂ methanation, highlighting the complexity and potential of these systems. rsc.org
Future research will likely focus on elucidating the precise nature of these synergistic interactions at the atomic level. Understanding the charge transfer, strain effects, and the formation of unique active sites at the interface of different components will be key to designing more efficient multi-component catalysts for a range of industrial processes.
Table 1: Synergistic Catalytic Systems Utilizing this compound Precursor
| Catalyst System | Application | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Au-FeOx/TiO₂ | NO reduction with CO | Enhanced NO conversion and N₂ selectivity compared to single-component catalysts. acs.org | acs.org |
| Fe-Cu/CeO₂ | Water-gas shift reaction | Improved catalytic activity. cnr.it | cnr.it |
| Ni-Fe/γ-Al₂O₃ | Plasma-catalytic CO₂ methanation | Synergistic interactions dependent on deposit configuration. rsc.org | rsc.org |
| α-Fe₂O₃-TiO₂ and Na₂S₂O₈ | Degradation of dimethyl phthalate | Enhanced performance in a non-thermal plasma reactor. researchgate.net | researchgate.net |
Development of Novel Synthetic Approaches for Tailored Architectures
This compound serves as a versatile precursor for the synthesis of a wide array of materials with controlled architectures at the nanoscale. The development of novel synthetic methods is crucial for tuning the properties of these materials for specific applications.
A significant area of focus is the synthesis of Metal-Organic Frameworks (MOFs). This compound is a common iron source for creating various Fe-based MOFs, such as MIL-100(Fe). beilstein-journals.orgresearchgate.netmdpi.com Researchers are exploring facile and greener synthetic routes, for instance, by avoiding the use of corrosive reagents like hydrofluoric acid. beilstein-journals.orgresearchgate.net These MOFs, with their high porosity and tunable structures, are promising for applications in gas separation and catalysis. beilstein-journals.org A solvothermal method using this compound and a tritopic bridging ligand has been employed to synthesize Fe-MOFs with specific structural forms. researchgate.net
Flame spray pyrolysis (FSP) is another powerful technique that utilizes this compound dissolved in solvents like ethanol (B145695) to produce iron oxide nanoparticles. mdpi.comresearchgate.net Numerical studies are being conducted to model the evaporation and thermal decomposition of the precursor droplets in FSP to better control the final nanoparticle characteristics. mdpi.comavestia.com
Furthermore, sol-gel methods are being refined to produce nanostructured materials. For example, iron(III) oxyhydroxide xerogels have been prepared using this compound in an ethanol/ammonium (B1175870) hydroxide (B78521) system, which is an innovative approach as strong bases typically lead to precipitation. researchgate.net Ultrasonic spray pyrolysis is also being investigated for the transformation of this compound aerosols into iron oxide nanoparticles, with studies exploring the influence of additives like silicon dioxide and platinum. mdpi.com
Table 2: Novel Synthetic Approaches and Resulting Architectures
| Synthetic Method | Precursors | Resulting Architecture | Key Feature/Application | Reference |
|---|---|---|---|---|
| HF-free Hydrothermal Synthesis | This compound, Trimesic acid | MIL-100(Fe) MOF | High yield and BET surface area for CO₂/N₂ separation. beilstein-journals.org | beilstein-journals.org |
| Flame Spray Pyrolysis (FSP) | This compound, Ethanol | Iron oxide nanoparticles | Controlled nanoparticle synthesis through process parameter optimization. mdpi.com | mdpi.com |
| Sol-Gel Synthesis | This compound, Ethanol, Ammonium hydroxide | Iron(III) oxyhydroxide xerogels | Innovative use of a strong base to produce gelled monoliths. researchgate.net | researchgate.net |
| Ultrasonic Spray Pyrolysis | This compound, Colloidal silica (B1680970), Platinum nitrate | Doped iron oxide particles | Inhibition of hydrogen reduction of Fe₂O₃ by silicon doping. mdpi.com | mdpi.com |
| Solvothermal Method | This compound, 1,3,5-Tris(4-carboxyphenyl) benzene (B151609) | Fe-MOF with 1D porous channels | CO₂ adsorption. researchgate.net | researchgate.net |
Expanded Roles in Sustainable Chemistry and Energy Conversion Technologies
The imperative for sustainable chemical processes and clean energy has propelled research into the use of this compound in green applications. Its low cost and the abundance of iron make it an attractive candidate for developing environmentally benign catalysts and materials for energy technologies.
In the realm of biomass conversion, iron-based catalysts derived from this compound are being investigated to enhance the gasification of biomass. mdpi.com These catalysts can be impregnated onto monolith structures and integrated into gasifiers to improve the conversion of tars, a problematic byproduct of gasification. mdpi.com Another sustainable application is the use of this compound to catalyze the conversion of cellulose, a major component of biomass, into valuable chemicals like formic acid through microwave-assisted processes. fortunejournals.com
In energy storage, this compound is being explored as a catalytic activator for the graphitization of biomass, such as coffee grounds, to produce anode materials for lithium-ion batteries. bohrium.com This approach offers a sustainable alternative to traditional graphite (B72142) production.
Furthermore, iron-based materials synthesized from this compound are showing great promise in energy conversion technologies. Iron-based MOFs have been demonstrated to act as photocatalysts for water oxidation, a key step in artificial photosynthesis. rsc.org The compound is also a precursor for creating electrocatalysts, such as nickel-iron hydroxide on nickel foam, for efficient water oxidation in electrolyzers. acs.org Research is also directed towards CO₂ hydrogenation using iron molybdate (B1676688) catalysts, where this compound is a key precursor, to produce valuable chemicals and fuels. tudelft.nl
Table 3: Applications of this compound in Sustainable Chemistry and Energy
| Application Area | Specific Use | Key Research Finding | Reference |
|---|---|---|---|
| Biomass Conversion | Catalytic gasification | Iron-based catalysts on monoliths enhance tar removal. mdpi.com | mdpi.com |
| Biomass Valorization | Synthesis of formic acid from cellulose | Microwave-assisted hydrolysis catalyzed by iron oxides derived from this compound. fortunejournals.com | fortunejournals.com |
| Energy Storage | Anode material for Li-ion batteries | Catalytic graphitization of coffee grounds using iron-based activators. bohrium.com | bohrium.com |
| Energy Conversion | Photocatalytic water oxidation | Iron-based MOFs synthesized from this compound show catalytic activity. rsc.org | rsc.org |
| Energy Conversion | Electrocatalytic water oxidation | Synthesis of NiFe(OH)x on nickel foam for enhanced performance. acs.org | acs.org |
| CO₂ Conversion | CO₂ hydrogenation | Iron molybdate catalysts show potential for converting CO₂ into valuable products. tudelft.nl | tudelft.nl |
Integration with Advanced Analytical Platforms for In-Situ Studies
To unlock the full potential of materials derived from this compound, it is crucial to understand their behavior under actual operating conditions. The integration of synthesis and catalytic testing with advanced in-situ and operando analytical techniques provides unprecedented insights into reaction mechanisms and catalyst dynamics.
Operando spectroscopy, for instance, allows for the characterization of a catalyst while it is actively participating in a chemical reaction. Studies have utilized operando Raman spectroscopy to track the evolution of the surface structure of Co-Fe catalysts (where the Fe source can be from this compound) during the oxygen evolution reaction, revealing phase transitions that are critical for catalytic activity. nih.gov Similarly, operando impedance spectroscopy and Raman spectroscopy have been applied to iron molybdate catalysts, synthesized from this compound, to investigate their structural dynamics during the oxidative dehydrogenation of propane. nih.gov
In-situ Mössbauer spectroscopy is another powerful tool for studying iron-containing catalysts. It has been used to examine the products of the thermal decomposition of this compound within a poly(vinylidene difluoride) matrix, revealing a catalytic cycle for the decomposition of NO₂. acs.orgnih.gov This technique provides detailed information about the oxidation state and local environment of the iron atoms during the process.
The combination of in-situ techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and temperature-programmed desorption/reaction (TPD/TPR) is also being used to explore the structural transformation of iron species on various supports under reaction conditions, for example, in the catalytic conversion of CO₂ to olefins. acs.org These advanced analytical approaches are indispensable for establishing structure-activity relationships and for the rational design of next-generation catalysts based on this compound.
Table 4: Advanced Analytical Platforms for In-Situ Studies of this compound Derived Materials
| Analytical Technique | System Studied | Key Insights Gained | Reference |
|---|---|---|---|
| Operando Raman Spectroscopy | Co-Fe oxygen-evolving nanocatalysts | Tracked the evolution of the catalyst's surface structure and active phases during the reaction. nih.gov | nih.gov |
| Operando Impedance and Raman Spectroscopy | Iron molybdate catalysts for oxidative dehydrogenation | Investigated the influence of catalyst composition on oxygen transport properties and structural dynamics. nih.gov | nih.gov |
| In-situ Mössbauer Spectroscopy | This compound in a polymer matrix | Identified the active iron species and elucidated the catalytic cycle for NO₂ decomposition. acs.orgnih.gov | acs.orgnih.gov |
| In-situ XRD, Operando DRIFTS, In-situ Raman | Fe catalysts on alumina (B75360) for CO₂ conversion | Explored the bulk/surface structural transformation of iron species and elucidated reaction mechanisms. acs.org | acs.org |
Q & A
Basic: What are the recommended methods for synthesizing high-purity Iron(III) nitrate nonahydrate for laboratory use?
Methodological Answer:
this compound is typically synthesized by reacting iron metal powder with concentrated nitric acid. The reaction proceeds as:
To ensure high purity:
Use a stoichiometric excess of nitric acid to minimize residual iron.
Recrystallize the product from aqueous solution at controlled pH (2–3) to avoid hydrolysis.
Dry the crystals under vacuum at 25–30°C to retain the nonahydrate form.
Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms hydration state and purity .
Basic: How should researchers characterize the purity and hydration state of this compound?
Methodological Answer:
Key techniques include:
- Thermogravimetric Analysis (TGA): Quantify mass loss at 47°C (dehydration) and 125°C (decomposition) to verify nonahydrate stoichiometry .
- XRD: Compare diffraction patterns with reference data (e.g., ICDD PDF 00-048-0599) to confirm crystallinity and phase purity .
- Elemental Analysis: Measure Fe³⁺ content via titration (e.g., EDTA complexometry) and nitrate ions via ion chromatography .
Advanced: How can response surface methodology (RSM) be applied to optimize adsorption parameters when using Iron(III) nitrate-derived nanomaterials?
Methodological Answer:
For Fe₃O₄/SiO₂/PAM nanoadsorbents synthesized from Iron(III) nitrate:
Use a Central Composite Design (CCD) to test variables (pH, initial metal concentration, adsorbent dosage).
Fit adsorption data to isotherm models (Langmuir, Freundlich) and kinetics (pseudo-second-order).
Validate optimal conditions (e.g., pH 6.0, 50 mg adsorbent) for Pb²⁺/Cd²⁺ removal efficiency >95% .
Advanced: What strategies resolve contradictions in reported hydrate forms (e.g., nonahydrate vs. heptahydrate) in catalytic applications?
Methodological Answer:
Hydrate Verification: Use TGA to distinguish mass loss steps: nonahydrate loses 9 H₂O molecules (\sim35% mass loss), while heptahydrate loses 7 (\sim28%) .
Synthesis Control: Ensure reaction conditions (temperature, HNO₃ concentration) favor nonahydrate formation.
Literature Cross-Validation: Compare experimental XRD/TGA data with peer-reviewed studies to correct mislabeling .
Advanced: How to design experiments for co-doping Iron(III) nitrate with transition metals (e.g., Ni, Co) to enhance catalytic activity?
Methodological Answer:
For co-doped CeO₂ or HZSM-5 catalysts:
Impregnation Method: Prepare mixed nitrate solutions (e.g., Fe³⁺:Ni²⁺ molar ratios from 95:5 to 50:50) .
Thermal Treatment: Calcinate at 500–700°C to form mixed oxides (e.g., CoFe₂O₄).
Activity Testing: Evaluate via hydrogen evolution reaction (HER) or oxygen evolution reaction (OER) overpotentials .
Basic: What precautions are necessary when preparing aqueous solutions of this compound to prevent hydrolysis or decomposition?
Methodological Answer:
pH Control: Maintain acidic conditions (pH < 2) using HNO₃ to suppress Fe³⁺ hydrolysis into Fe(OH)₃ .
Temperature: Store solutions below 25°C; avoid prolonged heating (>40°C) to prevent nitrate decomposition .
Light Protection: Use amber glassware to minimize photochemical degradation .
Advanced: What methodologies assess the stability of this compound in precursor solutions for nanoparticle synthesis?
Methodological Answer:
UV-Vis Spectroscopy: Monitor absorbance at 310 nm (Fe³⁺-nitrate charge-transfer band) to detect precipitation or ligand exchange .
Dynamic Light Scattering (DLS): Track particle size changes in precursor solutions over time.
Stabilization Agents: Add ethylene diamine (EDTA) to chelate Fe³⁺ and inhibit aggregation during spray-flame synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
